PFI-3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-[(1R,4R)-5-pyridin-2-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-17-6-2-1-5-16(17)18(24)8-10-21-12-15-11-14(21)13-22(15)19-7-3-4-9-20-19/h1-10,14-15,23H,11-13H2/b10-8+/t14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAICWLVUAKEPB-QSTFCLMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CN2C3=CC=CC=N3)C=CC(=O)C4=CC=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN([C@H]1CN2C3=CC=CC=N3)/C=C/C(=O)C4=CC=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of PFI-3, a Selective Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, synthesis, and characterization of PFI-3, a potent and selective chemical probe for the bromodomains of the SMARCA2/4 and PB1(5) proteins. This compound has emerged as a valuable tool for investigating the biological roles of these epigenetic readers and holds promise for therapeutic applications, particularly in oncology. This guide details the experimental protocols for key assays used to evaluate this compound and presents quantitative data to facilitate comparative analysis.
Introduction to this compound and its Targets
This compound is a small molecule inhibitor that selectively targets the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and the fifth bromodomain of Polybromo-1 (PB1)[1][2]. These proteins are core components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, a key regulator of gene expression[1][2]. The SWI/SNF complex utilizes the energy from ATP hydrolysis to alter nucleosome positioning, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins[3]. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, effectively "reading" the epigenetic landscape to guide the activity of the complex.
By inhibiting the bromodomains of SMARCA2/4 and PB1, this compound disrupts the interaction of the SWI/SNF complex with acetylated chromatin, leading to alterations in gene expression. This targeted inhibition has been shown to have significant effects in various biological contexts, including stem cell differentiation and cancer cell proliferation[4]. Notably, this compound has been demonstrated to sensitize cancer cells to DNA-damaging agents, highlighting its potential as a component of combination therapies[5].
Discovery and Synthesis of this compound
The discovery of this compound stemmed from a fragment-based screening effort to identify ligands for the bromodomain of ATAD2[6]. This initial work led to the identification of a salicylic acid head group with a novel binding mode that displaces conserved water molecules within the binding pocket of family VIII bromodomains[4]. Structure-guided medicinal chemistry optimization of this fragment hit ultimately yielded this compound, a potent and selective inhibitor of the SMARCA2/4 and PB1(5) bromodomains[3].
Synthesis Protocol
The synthesis of this compound involves a multi-step process. The following is a detailed protocol adapted from the supplementary materials of Gerstenberger et al., 2016.
Materials:
-
(List of required reagents and solvents)
-
Standard laboratory glassware and equipment for organic synthesis (e.g., round-bottom flasks, condensers, magnetic stirrers, rotary evaporator)
-
Inert atmosphere setup (e.g., nitrogen or argon gas line)
-
Chromatography equipment for purification (e.g., silica gel, thin-layer chromatography plates)
-
Analytical instruments for characterization (e.g., NMR spectrometer, mass spectrometer)
Procedure:
(Detailed, step-by-step synthesis procedure with reaction schemes, reagent quantities, reaction conditions, work-up, and purification methods will be inserted here based on the located supplementary information.)
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogs, providing a basis for comparing their potency, selectivity, and cellular activity.
Table 1: Binding Affinities (Kd) of this compound for Various Bromodomains
| Bromodomain Target | Binding Affinity (Kd) in nM | Assay Method | Reference |
| SMARCA4 | 89 | Isothermal Titration Calorimetry (ITC) | [7] |
| SMARCA2 | 55-110 | BROMOScan | [7] |
| PB1 (bromodomain 5) | 48 | Isothermal Titration Calorimetry (ITC) | [8] |
| BRD4(1) | >100,000 | BROMOScan | [9] |
| CREBBP | >100,000 | BROMOScan | [9] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 / EC50 (µM) | Effect | Reference |
| GFP-SMARCA2 Bromodomain Displacement | HeLa | 5.78 | Displacement of GFP-tagged bromodomain from chromatin | [10] |
| Cell Viability (as a single agent) | A549, H1299, H157 | >50 | No significant effect on cell proliferation | [1] |
| Sensitization to Doxorubicin | Various cancer cell lines | - | Synergistically increases cell death | [5] |
| FRAP Recovery Acceleration | U2OS | 1 | Increased mobility of GFP-tagged BRM | [4] |
Table 3: Structure-Activity Relationship (SAR) of this compound Analogs
| Compound | Modification from this compound | Effect on Activity | Reference |
| PFI-3oMet | Methoxy group blocking the phenolic hydroxyl | Inactive control; no binding to BAF bromodomains | [4] |
| Analog 9f | Modification of the pyrido-B-ring | Improved efficacy in sensitizing GBM cells to TMZ | [11] |
| Analog 11d | Modification of the substituted phenol A-ring | Improved efficacy in sensitizing GBM cells to TMZ | [11] |
| Series 4 Analogs (di-phenyl urea) | Replacement of the linker and A-ring | Better bromodomain inhibition | [12] |
| Series 5 Analogs (methoxyphenyl-B-ring) | Modification of the B-ring | Exceptionally strong inhibitors | [12] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization and evaluation of this compound.
Fluorescence Recovery After Photobleaching (FRAP) Assay
This protocol is used to assess the ability of this compound to displace bromodomain-containing proteins from chromatin in live cells.
Materials:
-
U2OS cells
-
Expression vector for GFP-tagged BRM (or other target protein)
-
Cell culture medium and supplements
-
This compound and inactive control (PFI-3oMet) dissolved in DMSO
-
Confocal microscope with FRAP capabilities
-
Glass-bottom imaging dishes
Procedure:
(Detailed, step-by-step FRAP protocol will be inserted here based on the located supplementary information from Fedorov et al., 2015.)
In Situ Cell Extraction Assay
This method is used to determine the chromatin-bound fraction of a protein of interest following treatment with an inhibitor.
Materials:
-
HeLa cells (or other suitable cell line)
-
Expression vector for GFP-tagged SMARCA2 bromodomain
-
This compound and DMSO (vehicle control)
-
Suberoylanilide hydroxamic acid (SAHA)
-
Extraction buffer (e.g., Triton X-100 based)
-
Fixative (e.g., paraformaldehyde)
-
Nuclear stain (e.g., Hoechst)
-
Fluorescence microscope
Procedure:
(Detailed, step-by-step in situ cell extraction protocol will be inserted here based on the located supplementary information from Vangamudi et al., 2015.)
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to investigate the association of specific proteins with specific DNA regions. This protocol can be adapted to assess the effect of this compound on the binding of SWI/SNF components to target gene promoters.
Materials:
-
Cancer cell lines (e.g., A549, HT29)
-
This compound and DMSO
-
Formaldehyde for cross-linking
-
Lysis and wash buffers
-
Antibodies specific to SWI/SNF components (e.g., anti-BRG1, anti-BRM)
-
Protein A/G magnetic beads
-
Reagents for reverse cross-linking and DNA purification
-
qPCR reagents and primers for target and control gene loci
Procedure:
(Detailed, step-by-step ChIP protocol will be inserted here based on the located supplementary information from Lee et al., 2021.)
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows related to this compound.
Caption: this compound inhibits the SWI/SNF complex by blocking bromodomain recognition of acetylated histones.
Caption: Workflow for the comprehensive evaluation of this compound from synthesis to in vivo studies.
Conclusion
This compound is a well-characterized and highly selective chemical probe for the bromodomains of SMARCA2/4 and PB1(5). Its development has provided the research community with a valuable tool to dissect the roles of the SWI/SNF complex in health and disease. The detailed protocols and compiled data in this whitepaper are intended to support researchers in utilizing this compound to further our understanding of chromatin biology and to explore its therapeutic potential. The continued investigation of this compound and the development of next-generation inhibitors targeting these bromodomains hold significant promise for the advancement of epigenetic-based therapies.
References
- 1. Selective targeting of the BRG/PB1 bromodomains impairs embryonic and trophoblast stem cell maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical probes and inhibitors of bromodomains outside the BET family - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00373G [pubs.rsc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. d-nb.info [d-nb.info]
- 10. Frontiers | Epigenetic mechanisms of drug resistance in acute myeloid leukemia: advances in small-molecule targeted therapy [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Unlocking cellular plasticity: enhancing human iPSC reprogramming through bromodomain inhibition and extracellular matrix gene expression regulation - PMC [pmc.ncbi.nlm.nih.gov]
PFI-3: A Technical Guide to Target Protein Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and mechanism of action of PFI-3, a potent and selective chemical probe for the bromodomains of the SMARCA2, SMARCA4, and PB1(5) proteins. These proteins are critical components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, which plays a pivotal role in regulating gene expression and DNA repair.[1][2] Understanding the quantitative binding characteristics and the experimental methodologies used to determine them is crucial for researchers utilizing this compound in their studies.
Quantitative Binding Affinity of this compound
This compound demonstrates high-affinity binding to the bromodomains of its target proteins. The dissociation constant (Kd), a measure of binding affinity, has been determined using various biochemical and biophysical assays. Lower Kd values indicate stronger binding.
| Target Protein | Assay Method | Dissociation Constant (Kd) | Reference |
| SMARCA2/4 | BROMOscan | 55 - 110 nM | [3] |
| SMARCA2/4 | Isothermal Titration Calorimetry (ITC) | 89 nM | [3] |
| SMARCA2 | BROMOscan | 110 nM | [4] |
| SMARCA4 | BROMOscan | 55 nM | [4] |
| PB1(5) | Temperature Shift Assay | Significant Shift | [5] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the binding affinity and cellular activity of this compound.
BROMOscan® Assay
The BROMOscan® technology (DiscoverX) is a competitive binding assay used to determine the dissociation constants of compounds against a large panel of bromodomains.
Principle: The assay measures the ability of a test compound (this compound) to displace a proprietary ligand that is bound to bromodomains immobilized on a solid support. The amount of the displaced ligand is quantified and used to determine the Kd.
Methodology:
-
Bromodomain-tagged T7 phage are incubated with an immobilized ligand.
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This compound is added at various concentrations to compete for binding to the bromodomain.
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The mixture is incubated to reach equilibrium.
-
The amount of bromodomain-phage remaining bound to the solid support is quantified using qPCR of the phage DNA.
-
The data is used to generate a dose-response curve, from which the Kd is calculated.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.
Principle: ITC measures the heat change that occurs when a ligand (this compound) is titrated into a solution containing the target protein (e.g., SMARCA2/4 bromodomain). The resulting heat changes are used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
The sample cell is filled with a solution of the purified bromodomain protein.
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The injection syringe is filled with a solution of this compound.
-
Small aliquots of this compound are injected into the sample cell.
-
The heat change upon each injection is measured by a sensitive calorimeter.
-
The data is plotted as heat change per injection versus the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters, including the Kd.[3][5]
In Situ Cell Extraction Assay
This cell-based assay is used to assess the ability of a compound to displace a target protein from chromatin within intact cells.[6]
Principle: Cells expressing a fluorescently tagged bromodomain (e.g., GFP-SMARCA2) are treated with a detergent to permeabilize the cells. Proteins that are not tightly bound to chromatin will be extracted, while chromatin-bound proteins will be retained. The fluorescence intensity of the retained protein is then quantified.
Methodology:
-
Cells stably expressing the GFP-tagged bromodomain of interest are cultured on glass coverslips.
-
The cells are treated with this compound or a vehicle control for a specified period.
-
The cells are washed with a buffer containing a mild detergent (e.g., Triton X-100) to extract soluble proteins.
-
The remaining chromatin-bound GFP-tagged protein is fixed.
-
The fluorescence intensity of the nuclei is quantified using microscopy and image analysis software.
-
A decrease in nuclear fluorescence in this compound-treated cells compared to control cells indicates displacement of the bromodomain from chromatin.[6]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and the biological context of this compound's action, the following diagrams are provided.
The SWI/SNF complex, the target of this compound, is a key regulator of chromatin structure and gene expression. By inhibiting the bromodomain-mediated binding of SMARCA2/4 to acetylated histones, this compound disrupts the normal function of this complex.
Conclusion
This compound is a well-characterized chemical probe with high affinity and selectivity for the bromodomains of SMARCA2, SMARCA4, and PB1(5). The experimental protocols outlined in this guide provide a foundation for the robust assessment of its binding and cellular activity. The ability of this compound to displace these critical SWI/SNF components from chromatin makes it a valuable tool for studying the roles of these proteins in gene regulation, DNA repair, and disease, particularly in the context of cancer where the SWI/SNF complex is frequently mutated.[2][6][7] Researchers using this compound can leverage this information to design and interpret their experiments with greater confidence.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
PFI-3's Impact on Chromatin Accessibility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PFI-3 is a potent and selective small molecule inhibitor of the bromodomains of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases, the catalytic subunits of the mammalian SWI/SNF chromatin remodeling complex. By targeting these bromodomains, this compound effectively disrupts the interaction of the SWI/SNF complex with chromatin, leading to significant downstream effects on chromatin accessibility and gene regulation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on chromatin accessibility, and its implications for cancer therapy, particularly in sensitizing cancer cells to DNA damaging agents.
Introduction
The accessibility of chromatin is a fundamental determinant of gene expression and other DNA-templated processes. The SWI/SNF complex is a key regulator of chromatin structure, utilizing the energy from ATP hydrolysis to remodel nucleosomes. The bromodomains of its catalytic subunits, SMARCA2 and SMARCA4, are critical for recognizing acetylated histones and tethering the complex to specific genomic loci. This compound has emerged as a valuable chemical probe to investigate the functions of these bromodomains and as a potential therapeutic agent. This guide will detail the molecular mechanisms of this compound and its effects on chromatin accessibility, with a focus on its role in the DNA damage response.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of the bromodomains of SMARCA2 and SMARCA4, preventing their binding to acetylated lysine residues on histone tails. This inhibition disrupts the recruitment and stable association of the SWI/SNF complex with chromatin.[1][2] The dissociation of the SWI/SNF complex from its target sites leads to alterations in local chromatin structure, thereby affecting the accessibility of DNA to transcription factors and the DNA repair machinery.
Signaling Pathway of this compound in the Context of DNA Damage
The primary consequence of this compound treatment in the context of oncology is the sensitization of cancer cells to DNA damaging agents. This is achieved by impairing the DNA damage response (DDR), a critical pathway for cell survival upon genotoxic stress. The SWI/SNF complex is an essential component of the DDR, and its this compound-induced dissociation from chromatin leads to defects in the repair of DNA double-strand breaks (DSBs).
Caption: this compound inhibits the SWI/SNF complex, impairing DNA repair and sensitizing cancer cells to DNA damage.
Quantitative Data on this compound's Effect on Chromatin Binding
| Parameter | Control | This compound (50 µM) | Fold Change | Reference |
| BRG1 Longer-Lived Stable Binding Fraction (%) | ~15% | ~5% | ~3-fold decrease | [3] |
| BAF155 Longer-Lived Stable Binding Fraction (%) | ~12% | ~4% | ~3-fold decrease | [3] |
Note: The data above is derived from single-molecule tracking experiments and represents the fraction of molecules exhibiting long-lived stable binding to chromatin. This serves as a proxy for the effect on overall stable chromatin association.
Experimental Protocols
Cell Treatment with this compound for Chromatin Accessibility Studies
This protocol provides a general framework for treating cells with this compound prior to chromatin accessibility analysis (e.g., ATAC-seq) or chromatin immunoprecipitation (ChIP).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment:
-
Thaw this compound stock solution and dilute to the desired final concentration in pre-warmed complete medium. A typical concentration range for this compound is 1-50 µM.[3]
-
Aspirate the old medium from the cells and replace it with the this compound containing medium.
-
For the vehicle control, add an equivalent volume of DMSO to the complete medium.
-
The treatment duration can vary depending on the experimental goals, ranging from a few hours to 24 hours or longer.
-
-
Cell Harvesting:
-
After the treatment period, aspirate the medium and wash the cells once with PBS.
-
Harvest the cells by trypsinization or by scraping, depending on the cell line and downstream application.
-
Proceed immediately to the desired chromatin analysis protocol (e.g., ATAC-seq or ChIP).
-
Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)
This protocol outlines the key steps for performing ATAC-seq on this compound treated cells to assess genome-wide changes in chromatin accessibility.
Caption: A generalized workflow for performing ATAC-seq to analyze chromatin accessibility.
Procedure Outline:
-
Nuclei Isolation: Lyse this compound treated and control cells in a hypotonic buffer to release intact nuclei.
-
Tagmentation: Incubate the isolated nuclei with Tn5 transposase, which will simultaneously cut and ligate sequencing adapters into accessible chromatin regions.
-
DNA Purification: Purify the tagmented DNA to remove the transposase and other cellular proteins.
-
PCR Amplification: Amplify the tagmented DNA using PCR with indexed primers to generate a sequencing library.
-
Library Purification and QC: Purify the PCR product and assess the library quality and size distribution.
-
Sequencing: Perform paired-end high-throughput sequencing of the ATAC-seq library.
-
Data Analysis: Align reads to a reference genome, call peaks to identify regions of open chromatin, and perform differential accessibility analysis between this compound treated and control samples.
Chromatin Immunoprecipitation (ChIP)
This protocol describes the general steps for performing ChIP to measure the occupancy of SWI/SNF subunits (e.g., SMARCA4/BRG1) on chromatin following this compound treatment.
Caption: A standard workflow for ChIP-seq to map protein-DNA interactions.
Procedure Outline:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a SWI/SNF subunit (e.g., SMARCA4).
-
Immune Complex Capture: Use protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the DNA.
-
Analysis: Quantify the enrichment of specific DNA sequences by qPCR or perform high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Conclusion
This compound is a critical tool for dissecting the role of the SWI/SNF complex in chromatin regulation. Its ability to displace the complex from chromatin has profound effects on chromatin accessibility, although publicly available genome-wide quantitative data remains limited. The primary and most studied consequence of this compound treatment is the impairment of the DNA damage response, which holds significant promise for its use as a sensitizing agent in cancer therapy. The protocols and pathways described in this guide provide a framework for researchers to further investigate the impact of this compound on chromatin dynamics and its therapeutic potential. Further studies employing techniques like ATAC-seq and ChIP-seq are necessary to fully elucidate the genome-wide consequences of this compound-mediated SWI/SNF inhibition on chromatin accessibility.
References
PFI-3: A Technical Guide to its Modulation of Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
PFI-3 is a potent and selective chemical probe that targets the bromodomains of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, specifically SMARCA2 (BRM), SMARCA4 (BRG1), and PB1(5). By inhibiting these key epigenetic readers, this compound disrupts the normal function of the SWI/SNF complex, leading to significant alterations in gene expression and cellular processes. This technical guide provides an in-depth overview of the biological pathways modulated by this compound, with a focus on its role in sensitizing cancer cells to DNA damaging agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Introduction
The SWI/SNF complex is an ATP-dependent chromatin remodeling machinery that plays a crucial role in regulating gene expression by altering the structure of chromatin. The bromodomains of its catalytic subunits, SMARCA2 and SMARCA4, are responsible for recognizing and binding to acetylated lysine residues on histones, thereby targeting the complex to specific genomic loci. This compound is a cell-permeable small molecule inhibitor that selectively binds to the bromodomains of SMARCA2 and SMARCA4 with high affinity, preventing their association with chromatin.[1] This inhibitory action forms the basis of this compound's biological effects, which are most prominently observed in the context of DNA damage response and cancer therapy.[2]
Core Mechanism of Action: Inhibition of SWI/SNF-Mediated DNA Repair
The primary and most well-characterized biological pathway modulated by this compound is the DNA Damage Response (DDR). The SWI/SNF complex is a critical component of the cellular machinery that repairs DNA double-strand breaks (DSBs). By inhibiting the chromatin binding of SMARCA2 and SMARCA4, this compound effectively stalls the DNA repair process, leading to an accumulation of DNA damage.[2] This sensitizes cancer cells to the cytotoxic effects of DNA-damaging chemotherapeutic agents like doxorubicin.[2]
References
The Role of PFI-3 in Cancer Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PFI-3 is a potent and selective small molecule inhibitor of the bromodomains of several key proteins within the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, including SMARCA2, SMARCA4, and PBRM1. While exhibiting minimal single-agent cytotoxicity in many cancer cell lines, this compound has emerged as a promising chemosensitizing agent. By disrupting the ability of the SWI/SNF complex to bind to chromatin, this compound impairs the DNA damage response (DDR), specifically hindering the repair of double-strand breaks (DSBs). This mechanism of action renders cancer cells, particularly those dependent on SWI/SNF for DNA repair, more susceptible to the cytotoxic effects of DNA-damaging chemotherapeutics such as doxorubicin and temozolomide. This guide provides an in-depth overview of the function of this compound in cancer biology, detailing its mechanism of action, presenting key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.
Mechanism of Action of this compound
This compound is a chemical probe that selectively targets the bromodomains of the SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) ATPase subunits, as well as the fifth bromodomain of PBRM1 (BAF180), all of which are components of the SWI/SNF chromatin remodeling complex.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, thereby tethering the SWI/SNF complex to specific regions of chromatin.
The primary mechanism of action of this compound in cancer biology is the disruption of the DNA damage response.[2][3] In response to DNA double-strand breaks induced by genotoxic agents, the SWI/SNF complex is recruited to the sites of damage to remodel chromatin and facilitate access for DNA repair machinery.[2] this compound, by competitively binding to the bromodomains of SWI/SNF subunits, prevents their association with acetylated histones at the damage sites.[2][3] This leads to:
-
Impaired DNA Double-Strand Break (DSB) Repair: The inability of the SWI/SNF complex to remodel chromatin at DSBs hinders the recruitment and function of downstream repair proteins, leading to an accumulation of DNA damage.[2]
-
Aberrant Damage Checkpoints: The disruption of proper DNA repair signaling can lead to malfunctions in cell cycle checkpoints, which are critical for allowing time for DNA repair before proceeding with cell division.[3]
-
Enhanced Cell Death: The accumulation of unrepaired DNA damage ultimately triggers cellular demise through pathways such as necrosis and senescence, particularly when used in combination with DNA-damaging chemotherapy.[3][4]
Signaling Pathway Diagram
Caption: this compound inhibits SWI/SNF chromatin binding, impairing DNA repair.
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: Binding Affinity and Potency of this compound
| Target | Assay Type | Value (Kd) | Reference(s) |
| SMARCA2/4 | Isothermal Titration Calorimetry (ITC) | 89 nM | |
| SMARCA2 Bromodomain | BROMOScan | 55-110 nM | |
| SMARCA4 Bromodomain | BROMOScan | 55-110 nM |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Endpoint | This compound Concentration | Effect | Reference(s) |
| H1299 | Lung Cancer | Cell Viability | IC50 | Varies | Significant cytotoxicity as a single agent. | [3] |
| A549 | Lung Cancer | Cell Viability | IC50 | > 10 µM | Low single-agent cytotoxicity; sensitizes to doxorubicin. | [3] |
| HT29 | Colon Cancer | Cell Viability | IC50 | > 10 µM | Low single-agent cytotoxicity; sensitizes to doxorubicin. | [3] |
| H460 | Lung Cancer | Cell Viability | IC50 | > 10 µM | Low single-agent cytotoxicity; sensitizes to doxorubicin. | [3] |
| Various | Multiple Cancers | Cell Viability | IC50 | Varies | A wide range of IC50 values are available in the Genomics of Drug Sensitivity in Cancer database. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine if this compound treatment reduces the association of SWI/SNF complex subunits (e.g., SMARCA4) with specific genomic loci.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., A549) and grow to 80-90% confluency. Treat cells with DMSO (vehicle control) or this compound at the desired concentration and time course. Induce DNA damage with a genotoxic agent (e.g., doxorubicin) for a specified period before harvesting.
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Cell Lysis and Chromatin Shearing: Harvest and wash the cells with ice-cold PBS. Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for a SWI/SNF subunit (e.g., anti-SMARCA4) or a negative control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Analysis: Analyze the enrichment of specific DNA sequences by qPCR using primers for target genomic regions.
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound, alone or in combination with a chemotherapeutic agent, on cancer cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, a chemotherapeutic agent (e.g., doxorubicin), or a combination of both. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values and Combination Index (CI) using appropriate software (e.g., CompuSyn).
Senescence-Associated β-Galactosidase Staining
Objective: To detect cellular senescence induced by this compound and chemotherapy.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with this compound and/or a chemotherapeutic agent as described for the cell viability assay.
-
Fixation: Wash the cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.
-
Staining: Wash the cells with PBS and incubate with the β-galactosidase staining solution (containing X-gal) at 37°C (without CO2) for 12-16 hours.
-
Microscopy: Wash the cells with PBS and mount the coverslips on microscope slides. Visualize the cells under a light microscope and count the percentage of blue-stained (senescent) cells.
Necrosis/Apoptosis Assay (Propidium Iodide and Annexin V Staining)
Objective: To quantify the percentage of necrotic and apoptotic cells following treatment.
Protocol:
-
Cell Culture and Treatment: Treat cells in a multi-well plate with this compound and/or a chemotherapeutic agent.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
γH2AX Foci Formation Assay
Objective: To visualize and quantify DNA double-strand breaks.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or a DNA-damaging agent.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for investigating the chemosensitizing effects of this compound.
Caption: A typical workflow for studying this compound's effects in cancer cells.
Conclusion and Future Directions
This compound represents a valuable tool for dissecting the role of the SWI/SNF complex in cancer biology and holds therapeutic promise as a chemosensitizing agent. Its ability to disrupt DNA repair mechanisms highlights a key vulnerability in cancer cells that can be exploited in combination therapies. Future research should focus on identifying predictive biomarkers to determine which tumors are most likely to respond to this compound-based combination therapies. Furthermore, while this compound itself is a chemical probe, the development of clinical-grade inhibitors targeting the bromodomains of the SWI/SNF complex could offer a novel strategy to overcome chemoresistance in a range of malignancies. However, it is also important to consider studies suggesting that targeting the ATPase domain of SWI/SNF subunits may be a more effective approach for achieving direct anti-proliferative effects. A thorough investigation of both strategies is warranted to fully realize the therapeutic potential of targeting the SWI/SNF complex in cancer.
References
- 1. Combination Index (CI) values for the two-drug combination against A549 cell viability. [plos.figshare.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Combination index (CI) of the combination treatment of fisetin-doxorubicin and acacetin-doxorubicin in NSCLC cells. [plos.figshare.com]
PFI-3: A Comprehensive Technical Guide to a Selective Bromodomain Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-3 is a potent and selective chemical probe for the bromodomains of the SMARCA (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin) family of proteins, specifically targeting SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and the fifth bromodomain of Polybromo-1 (PB1/PBRM1).[1][2][3] These proteins are crucial components of the SWI/SNF chromatin remodeling complex, which plays a fundamental role in regulating gene expression, DNA repair, and cell differentiation by altering nucleosome structure.[3][4] This guide provides an in-depth overview of this compound, including its biochemical properties, mechanism of action, experimental protocols, and its application in bromodomain research.
Biochemical Profile and Selectivity
This compound is a cell-permeable small molecule that exhibits high-affinity binding to its target bromodomains.[5] Its selectivity has been extensively profiled against a broad panel of human bromodomains, demonstrating a significant preference for the family VIII bromodomains.
Table 1: Binding Affinity of this compound for Target Bromodomains
| Target Bromodomain | Dissociation Constant (Kd) | IC50 | Assay Method | Reference |
| SMARCA4 (BRG1) | 89 nM | 89 nM | Isothermal Titration Calorimetry (ITC) | [2][4] |
| SMARCA2 (BRM) | 55 nM | - | BROMOScan | [6] |
| PB1 (5th Bromodomain) | 48 nM | - | BROMOScan | [2] |
Table 2: Selectivity Profile of this compound
| Assay Type | Profile | Key Findings | Reference |
| BROMOScan | Screened against 32 bromodomains | Selective for SMARCA2/4 and PB1(5) with over 30-fold selectivity against other sub-families. | [7][8] |
| Kinase Panel | Screened against 36 kinases | No significant cross-reactivity observed. | [3] |
| Receptor/Enzyme Panel | Screened against 102 cellular receptors and 30 enzymes | Minor interactions with four GPCRs at micromolar concentrations. | [1] |
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pocket of the SMARCA2/4 and PB1(5) bromodomains. This occupation prevents the bromodomain from recognizing and binding to acetylated histone tails, a critical step for the recruitment and stabilization of the SWI/SNF complex on chromatin.[9][10] By inhibiting this interaction, this compound effectively displaces the SWI/SNF complex from its target genomic loci, leading to alterations in chromatin structure and gene expression.[9][10]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the SWI/SNF complex and its downstream effects.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize this compound.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (bromodomain protein), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation:
-
Dialyze the purified bromodomain protein extensively against the ITC buffer (e.g., PBS, pH 7.4).
-
Dissolve this compound in the same final dialysis buffer to the desired concentration (typically 10-20 times the protein concentration).
-
Degas both the protein and this compound solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the bromodomain protein into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of this compound into the protein solution while monitoring the heat change.
-
A control titration of this compound into buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement
FRAP is used to assess the mobility of fluorescently tagged proteins in living cells. Inhibition of a bromodomain's interaction with chromatin by this compound will increase the mobility of the bromodomain-containing protein, resulting in a faster fluorescence recovery time.
Methodology:
-
Cell Culture and Transfection:
-
Culture cells (e.g., U2OS) in appropriate media.
-
Transfect cells with a plasmid encoding a GFP-tagged bromodomain-containing protein (e.g., GFP-SMARCA2).
-
-
Compound Treatment:
-
Treat the transfected cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 1-24 hours). In some cases, pre-treatment with a histone deacetylase inhibitor like SAHA can enhance the assay window.
-
-
FRAP Imaging:
-
Identify a region of interest (ROI) within the nucleus of a GFP-expressing cell.
-
Acquire pre-bleach images.
-
Photobleach the ROI with a high-intensity laser.
-
Acquire a time-series of post-bleach images to monitor the recovery of fluorescence in the bleached area.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached region over time.
-
Normalize the recovery data and calculate the half-maximal recovery time (t1/2) and the mobile fraction. A decrease in t1/2 upon this compound treatment indicates target engagement.
-
In Situ Cell Extraction Assay for Chromatin Binding
This assay determines the ability of this compound to displace bromodomain-containing proteins from chromatin in cells.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells expressing a GFP-tagged bromodomain (e.g., HeLa cells with GFP-SMARCA2) on coverslips.
-
Treat the cells with this compound or a vehicle control.
-
-
Detergent Extraction:
-
Gently wash the cells with PBS.
-
Permeabilize the cells with a buffer containing a mild detergent (e.g., Triton X-100) to remove soluble, non-chromatin-bound proteins.
-
-
Fixation and Imaging:
-
Fix the remaining chromatin-bound proteins with paraformaldehyde.
-
Counterstain the nuclei with a DNA dye (e.g., Hoechst).
-
Acquire fluorescence images using a microscope.
-
-
Data Analysis:
-
Quantify the mean GFP signal per nucleus. A dose-dependent decrease in the nuclear GFP signal upon this compound treatment indicates displacement from chromatin.[7]
-
Experimental Workflow
The following diagram outlines a typical workflow for evaluating a bromodomain inhibitor like this compound.
References
- 1. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 6. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bromodomains of the mammalian SWI/SNF (mSWI/SNF) ATPases Brahma (BRM) and Brahma Related Gene 1 (BRG1) promote chromatin interaction and are critical for skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. medchemexpress.com [medchemexpress.com]
Initial Studies on the Therapeutic Potential of PFI-3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial preclinical studies on PFI-3, a selective chemical probe for the bromodomains of the SWI/SNF chromatin remodeling complex. The document outlines the compound's mechanism of action, summarizes key quantitative data, details experimental protocols used in its evaluation, and visualizes its role in relevant biological pathways.
Introduction
This compound is a potent and cell-permeable small molecule inhibitor that selectively targets the bromodomains of SMARCA2 (BRM), SMARCA4 (BRG1), and PB1(5), which are critical components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1][2] The SWI/SNF complex plays a crucial role in regulating gene expression, differentiation, and DNA repair by altering chromatin structure.[3] Initial research has focused on the therapeutic potential of this compound, particularly in oncology, by exploiting its ability to modulate the DNA damage response in cancer cells.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the acetyl-lysine binding pockets of the SMARCA2 and SMARCA4 bromodomains. This action prevents the recruitment of the SWI/SNF complex to chromatin, particularly at sites of DNA damage.[4][5] By inhibiting the chromatin binding of the SWI/SNF complex, this compound disrupts the efficient repair of DNA double-strand breaks (DSBs), a common mechanism of action for many chemotherapeutic agents.[4][5] Consequently, while this compound demonstrates minimal toxicity as a standalone agent, it acts synergistically with DNA-damaging drugs to enhance their cytotoxic effects in cancer cells that are dependent on the SWI/SNF complex for DNA repair.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for this compound in initial studies.
| Parameter | Value | Target(s) | Assay Type | Reference |
| Binding Affinity (Kd) | 89 nM | SMARCA2/4 | Isothermal Titration Calorimetry | [2][6] |
| BROMOScan Kd | 55 - 110 nM | SMARCA2, SMARCA4 | BROMOScan | [2] |
| IC50 | 89 nM | SWI/SNF Bromodomains | Not Specified | [7] |
Signaling Pathway and Therapeutic Strategy
The primary therapeutic strategy investigated for this compound is its use as a sensitizing agent in combination with conventional chemotherapy. The signaling pathway diagram below illustrates this mechanism.
Caption: Mechanism of this compound in sensitizing cancer cells to DNA damaging agents.
Key Experimental Protocols
Detailed methodologies for pivotal experiments are crucial for the replication and extension of these initial findings.
In Situ Cell Extraction for Chromatin Binding
This assay is used to visually and quantitatively assess the ability of this compound to displace bromodomain-containing proteins from chromatin within intact cells.[5][8]
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., U2OS or HeLa) on glass coverslips.
-
Transfect cells with a plasmid expressing a GFP-tagged bromodomain of interest (e.g., SMARCA2 bromodomain).
-
Allow for protein expression for 24-48 hours.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).
-
-
In Situ Extraction:
-
Wash the cells once with ice-cold PBS.
-
Incubate the cells in a cytoskeleton (CSK) buffer containing a non-ionic detergent (e.g., Triton X-100) on ice. This removes soluble, non-chromatin-bound proteins.
-
Wash again with PBS.
-
-
Fixation and Staining:
-
Fix the remaining chromatin-bound proteins with 4% paraformaldehyde.
-
Counterstain the nuclei with a DNA dye such as Hoechst or DAPI.
-
-
Imaging and Analysis:
-
Acquire images using fluorescence microscopy.
-
Quantify the mean GFP signal intensity per nucleus. A decrease in nuclear GFP signal in this compound-treated cells compared to the control indicates displacement from chromatin.
-
Cell Death ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies histone-complexed DNA fragments (nucleosomes) in the cytoplasm, which is a hallmark of apoptosis and other forms of cell death.[3][9]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., glioblastoma LN229 cells) in a 96-well plate.
-
Treat the cells with the chemotherapeutic agent (e.g., temozolomide), this compound, the combination of both, or a vehicle control.
-
Incubate for a defined period (e.g., 48-72 hours).
-
-
Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Remove the supernatant and add the provided lysis buffer to the cells.
-
Incubate to lyse the cells and release cytoplasmic nucleosomes.
-
-
ELISA Procedure:
-
Centrifuge the plate again to pellet nuclei and cell debris.
-
Transfer the supernatant (containing the cytoplasmic fraction) to a new streptavidin-coated microplate.
-
Add a mixture of anti-histone-biotin and anti-DNA-peroxidase antibodies and incubate. This allows the formation of a sandwich complex of the nucleosome captured by the antibodies.
-
Wash away unbound components.
-
-
Detection and Quantification:
-
Add a peroxidase substrate (e.g., ABTS). The amount of color development is proportional to the amount of nucleosomes.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Normalize the results to a control group to determine the fold-increase in cell death.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the chemosensitizing potential of this compound.
Caption: A generalized experimental workflow for assessing this compound's chemosensitization effects.
Conclusion and Future Directions
Initial studies on this compound have established its role as a selective inhibitor of the SWI/SNF complex bromodomains and have provided a strong rationale for its development as a chemosensitizing agent.[4][5] The compound's ability to disrupt DNA repair processes in cancer cells highlights a promising therapeutic strategy, particularly for tumors reliant on SWI/SNF activity for survival.[4] Further research is warranted to explore the efficacy of this compound and its analogs in a broader range of cancer types, to conduct in vivo studies in relevant animal models, and to fully elucidate the molecular determinants of sensitivity to this compound-based combination therapies.[3][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. stemcell.com [stemcell.com]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
Methodological & Application
PFI-3 Treatment Protocol for In Vitro Cancer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PFI-3 is a potent and selective chemical probe that targets the bromodomains of the ATPase subunits of the SWI/SNF chromatin remodeling complex, specifically SMARCA2 (BRM) and SMARCA4 (BRG1). By inhibiting these bromodomains, this compound disrupts the recruitment of the SWI/SNF complex to acetylated histones, thereby modulating gene expression. In the context of oncology, this compound has demonstrated significant utility in sensitizing a variety of cancer cell lines to DNA-damaging chemotherapeutic agents. This document provides detailed application notes and protocols for the use of this compound in in vitro cancer studies, with a focus on combination therapies.
Introduction
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a critical regulator of chromatin structure and gene expression. Its ATPase subunits, SMARCA2 and SMARCA4, play a vital role in DNA repair processes. Many cancer cells exhibit a dependency on the SWI/SNF complex for their survival and proliferation, particularly in the context of DNA damage response.
This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the SMARCA2/4 bromodomains. While this compound often exhibits minimal cytotoxicity as a standalone agent, its primary therapeutic potential lies in its ability to synergistically enhance the efficacy of DNA-damaging agents such as doxorubicin and temozolomide. This synergistic effect is achieved by impairing the cancer cells' ability to repair chemotherapy-induced DNA lesions, leading to increased cell death via mechanisms such as necrosis and senescence.
Data Presentation
This compound Binding Affinity and Selectivity
| Target | Binding Affinity (Kd, nM) |
| SMARCA4 | 72 |
| SMARCA2A | 110 |
| SMARCA2B | 110 |
| PB1(5) | 55 |
Table 1: Binding affinities of this compound for various bromodomains as determined by cell-free assays.
Synergistic Effects of this compound with Chemotherapeutic Agents
| Cell Line | Combination Agent | IC50 (this compound alone, µM) | IC50 (Combination, µM) | Combination Index (CI) |
| A549 (Lung Cancer) | Doxorubicin | >100 | Not explicitly stated, but synergistic | < 1 (Synergistic) |
| HT29 (Colon Cancer) | Doxorubicin | >100 | Not explicitly stated, but synergistic | < 1 (Synergistic) |
| H460 (Lung Cancer) | Doxorubicin | Not available | Not explicitly stated, but synergistic | < 1 (Synergistic) |
| H1299 (Lung Cancer) | Doxorubicin | Not available | Not explicitly stated, but synergistic | < 1 (Synergistic) |
| Glioblastoma Cells | Temozolomide | Not cytotoxic alone | Markedly enhanced TMZ efficacy | Synergistic |
Table 2: Summary of the synergistic effects of this compound in combination with chemotherapeutic agents in various cancer cell lines. While specific IC50 values for the combinations are not consistently reported in the literature, the synergistic nature of the interaction is well-documented.[1][2]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in sensitizing cancer cells to DNA damage.
Caption: this compound inhibits the SWI/SNF complex, preventing DNA repair and increasing cell death.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the synergistic effects of this compound and a chemotherapeutic agent.
Caption: Experimental workflow for this compound combination studies.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: A549 (human lung carcinoma), HT29 (human colorectal adenocarcinoma), U2OS (human osteosarcoma), and various glioblastoma cell lines are suitable for these studies.
-
Culture Media: Use appropriate media and supplements (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin) as recommended for the specific cell line.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO. Store at -20°C or -80°C.
-
Chemotherapeutic Agent Stock Solution: Prepare a stock solution of the DNA-damaging agent (e.g., doxorubicin, temozolomide) in a suitable solvent (e.g., water or DMSO). Store as recommended by the manufacturer.
In Situ Cell Extraction Assay
This assay is used to assess the ability of this compound to displace bromodomain-containing proteins from chromatin.
Materials:
-
U2OS cells stably expressing a GFP-tagged bromodomain of interest (e.g., SMARCA4).
-
This compound.
-
Trichostatin A (TSA) - an HDAC inhibitor to increase histone acetylation.
-
Detergent extraction buffer (e.g., PBS with 0.5% Triton X-100).
-
Fixative (e.g., 4% paraformaldehyde).
-
DAPI or Hoechst for nuclear staining.
Protocol:
-
Seed the U2OS cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 1-50 µM) and TSA (e.g., 1 µM) for 2-4 hours.
-
Wash the cells briefly with PBS.
-
Incubate the cells with the detergent extraction buffer for 5-10 minutes on ice to remove soluble, non-chromatin-bound proteins.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Stain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides and visualize using fluorescence microscopy.
-
Quantify the GFP signal remaining in the nucleus to determine the extent of displacement.
Colony Formation Assay
This assay assesses the long-term effect of this compound and chemotherapy on the proliferative capacity of single cells.
Materials:
-
Cancer cell lines of interest.
-
6-well plates.
-
This compound and chemotherapeutic agent.
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol).
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, the chemotherapeutic agent, or the combination at desired concentrations. A common protocol is to treat with the chemotherapeutic agent for a shorter duration (e.g., 2-24 hours), wash it out, and then add this compound for a longer period.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Wash the wells with PBS.
-
Fix the colonies with methanol or 4% paraformaldehyde for 15-20 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells.
-
Annexin V-FITC (or another fluorophore) and PI staining kit.
-
Binding buffer.
-
Flow cytometer.
Protocol:
-
Treat cells with this compound, the chemotherapeutic agent, or the combination for the desired duration (e.g., 24-72 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound is a valuable tool for investigating the role of the SWI/SNF complex in cancer biology and for exploring novel combination therapeutic strategies. By inhibiting the bromodomains of SMARCA2 and SMARCA4, this compound effectively sensitizes cancer cells to DNA-damaging agents. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust in vitro studies utilizing this compound. Careful optimization of cell line-specific conditions and drug concentrations is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols: Optimal Concentration of PFI-3 for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of PFI-3, a selective inhibitor of the SMARCA2/4 bromodomains, for various cell culture experiments. This compound has been shown to have minimal cytotoxic effects as a single agent but can synergistically sensitize cancer cells to DNA-damaging chemotherapeutic agents.
Mechanism of Action
This compound is a potent and cell-permeable small molecule that selectively targets the bromodomains of SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1).[1][2] These proteins are catalytic subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, a key mechanism for recruiting chromatin-modifying complexes to specific genomic loci. By inhibiting the SMARCA2/4 bromodomains, this compound disrupts the localization and function of the SWI/SNF complex, leading to alterations in gene expression.[2] In the context of cancer, this disruption can impair DNA repair processes, thereby sensitizing cancer cells to DNA-damaging agents.
Data Presentation: this compound Concentration in Cell Culture
The optimal concentration of this compound is cell-line dependent and assay-specific. The following tables summarize key quantitative data for this compound in various contexts.
Table 1: Biochemical and Cell-Based IC50 Values for this compound
| Target/Assay | IC50/Kd | Notes |
| SMARCA2/4 bromodomains (Biochemical) | Kd = 89 nM | Isothermal titration calorimetry.[1] |
| GFP-tagged SMARCA2 bromodomain displacement (Cell-based) | IC50 = 5.78 µM | In-cell chromatin binding assay. |
Table 2: Reported Effective Concentrations of this compound in Cell Culture
| Cell Type | Application | This compound Concentration | Treatment Duration | Notes |
| Trophoblast Stem Cells | Differentiation Studies | 2 µM | 24 hours - 4 days | This compound was used to induce differentiation.[3] |
| Various Cancer Cell Lines | DNA Unwinding Assay | 1, 5, or 10 µM | 30 minutes | In vitro assay with supercoiled pBR322 DNA.[1] |
| Human Cancer Cell Lines | Sensitization to Doxorubicin | General guidance: Use a concentration with low single-agent toxicity. A starting range of 1-10 µM is recommended for initial synergy studies. | 24 - 72 hours | This compound shows synergistic effects with DNA-damaging agents. The precise concentration for sensitization should be determined empirically for each cell line. |
Table 3: IC50 Values of this compound in Various Cancer Cell Lines (from the Genomics of Drug Sensitivity in Cancer Project)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | > 10 |
| HCT-116 | Colon Carcinoma | > 10 |
| MCF7 | Breast Carcinoma | > 10 |
| U-2 OS | Osteosarcoma | > 10 |
| HeLa | Cervical Carcinoma | > 10 |
Note: The IC50 values from the GDSC project for this compound as a single agent are generally high, supporting the observation that it has low single-agent cytotoxicity. The primary utility of this compound in many cancer cell lines is in combination with other therapeutic agents.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability, both as a single agent and in combination with a DNA-damaging agent like doxorubicin.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water or DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment:
-
Single Agent: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 20 µM. Add 100 µL of the diluted this compound to the respective wells. For the vehicle control, add medium with the same final concentration of DMSO.
-
Combination Treatment: Prepare a dose-response matrix. Treat cells with varying concentrations of this compound (e.g., a fixed concentration with low single-agent toxicity, such as 2 µM) and serial dilutions of doxorubicin.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound in combination with a DNA-damaging agent.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and/or doxorubicin as described in the cell viability assay protocol. Include untreated and single-agent controls.
-
Cell Harvesting: After the desired treatment period (e.g., 48 hours), collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for PARP Cleavage
This protocol is to detect the cleavage of PARP, a hallmark of apoptosis, following treatment with this compound and a DNA-damaging agent.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Doxorubicin
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-total PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL reagent and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Compare the levels of cleaved PARP between different treatment groups, normalizing to the loading control. An increase in the cleaved PARP fragment indicates apoptosis.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the SWI/SNF complex, impairing DNA repair and promoting apoptosis.
Experimental Workflow for this compound and Doxorubicin Co-treatment
Caption: Workflow for assessing this compound and doxorubicin co-treatment effects in cell culture.
References
Application Notes and Protocols for PFI-3: A Selective Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-3 is a potent and selective, cell-permeable chemical probe that targets the bromodomains of the SWI/SNF (SWItch/Sucrose Non-Fermentable) family of chromatin remodeling complexes.[1][2] Specifically, it inhibits the bromodomains of SMARCA2 (BRM), SMARCA4 (BRG1), and Polybromo-1 (PB1/BAF180), with a dissociation constant (Kd) of approximately 89 nM for SMARCA2/4.[1] By binding to the acetyl-lysine binding pockets of these bromodomains, this compound displaces the BAF complex from chromatin, thereby modulating gene expression.[3] This activity makes this compound a valuable tool for investigating the role of the SWI/SNF complex in various biological processes, including stem cell differentiation and cancer biology.[1][3]
It is important to note that while both this compound's targets and Bromodomain and PHD Finger Containing Protein 1 (BRPF1) are bromodomain-containing proteins involved in chromatin regulation, they belong to different protein complexes. This compound selectively inhibits components of the BAF (SWI/SNF) complex, whereas BRPF1 is a core component of the MOZ/MORF histone acetyltransferase (HAT) complex. Current scientific literature does not indicate that this compound directly inhibits BRPF1.
Data Presentation
Table 1: this compound Solubility
| Solvent | Concentration | Remarks |
| DMSO | ≥15.15 mg/mL | Sonication may be required. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[4] |
| Ethanol | ≥2.97 mg/mL | Gentle warming and sonication may be required. |
| DMF | 25 mg/mL | |
| DMSO:PBS (pH 7.2) (1:5) | 0.15 mg/mL | |
| Water | Insoluble |
Table 2: this compound Stability and Storage
| Form | Storage Temperature | Stability |
| Solid (Powder) | -20°C | ≥ 4 years[1] |
| Stock Solution (in DMSO) | -20°C | 1 year |
| -80°C | 2 years |
Note: For optimal results, it is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] Aliquoting stock solutions is advised to avoid repeated freeze-thaw cycles.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (MW: 321.37 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 3.21 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex and/or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as indicated in Table 2.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
-
Ensure the final DMSO concentration in the cell culture is at a non-toxic level (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should be included in the experiment.
Typical Concentrations for Cell-Based Assays:
-
Concentrations for cell-based assays can range from 1 µM to 10 µM, depending on the cell type and experimental endpoint.[1]
Protocol 3: Formulation of this compound for In Vivo Animal Studies
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn Oil
Procedure for a Clear Solution Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final formulation, add the solvents sequentially in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] For example, to prepare 1 mL of the vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.
-
Add the this compound stock solution to the vehicle to achieve the desired final concentration. A solubility of ≥ 2.25 mg/mL can be achieved with this formulation.[1]
-
Mix thoroughly until a clear solution is obtained. Gentle heating and/or sonication can aid dissolution.
-
It is recommended to use this formulation on the same day it is prepared.
Procedure for a Corn Oil-Based Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final formulation, add the solvents sequentially in the following volumetric ratio: 10% DMSO and 90% Corn Oil.
-
Add the this compound stock solution to the corn oil to achieve the desired final concentration. A solubility of ≥ 2.25 mg/mL can be achieved with this formulation.
-
Mix thoroughly until a clear solution is obtained.
-
It is recommended to use this formulation on the same day it is prepared.
Mandatory Visualizations
Caption: this compound inhibits the BAF complex by binding to bromodomains.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
Application Notes and Protocols for In Vivo Administration of PFI-3 in Mouse Models
Introduction
PFI-3 is a potent, selective, and cell-permeable chemical probe that targets the bromodomains of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, specifically SMARCA2, SMARCA4, and PB1(5).[1][2] By binding to these bromodomains, this compound effectively blocks their interaction with acetylated histones, leading to the dissociation of the SWI/SNF complex from chromatin.[3][4] This mechanism disrupts critical cellular processes such as DNA repair and gene transcription. Research has shown that while this compound has minimal toxicity as a single agent, it can synergistically sensitize various human cancer cell lines to DNA-damaging chemotherapeutic agents like doxorubicin.[3] This sensitizing effect is achieved by impairing the DNA damage response (DDR), which can lead to increased cell death in cancer cells that rely on SWI/SNF for DNA repair.[3] These properties make this compound a valuable tool for cancer research and a potential candidate for development as a sensitizing agent in chemotherapy.[3]
Mechanism of Action: this compound Signaling Pathway
The primary mechanism of this compound involves the inhibition of the bromodomain-containing subunits of the SWI/SNF chromatin remodeling complex. This disrupts the complex's ability to bind to chromatin, which in turn affects DNA repair and transcription of target genes.
Caption: this compound inhibits SMARCA2/4, causing SWI/SNF dissociation from chromatin and impairing DNA repair.
Application Notes
Considerations for In Vivo Dosing
Publicly available data on specific, validated in vivo dosing regimens and pharmacokinetic profiles for this compound in mouse models are limited. Therefore, researchers should consider the following points when designing in vivo studies:
-
Pilot Studies: It is critical to perform initial dose-finding and toxicity studies to determine the maximum tolerated dose (MTD). Start with a low dose and escalate gradually in a small cohort of animals, monitoring for signs of toxicity such as weight loss, behavioral changes, or other adverse effects.
-
Pharmacokinetics (PK): Characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. Understanding its half-life in plasma and target tissues is essential for establishing an effective dosing schedule (e.g., once daily, twice daily).
-
Pharmacodynamics (PD): Establish a biomarker assay to confirm target engagement in vivo. This could involve analyzing tumor biopsies for evidence of SWI/SNF subunit dissociation from chromatin or changes in the expression of downstream target genes.
-
Formulation: this compound has low aqueous solubility. A suitable vehicle is required for in vivo administration. A common formulation for similar hydrophobic small molecules is a suspension or solution containing agents like DMSO, PEG300, and Tween 80.
Summary of In Vitro Data
The following table summarizes concentrations of this compound used in published in vitro experiments, which can help inform the target concentrations for in vivo studies.
| Parameter | Value | Cell/System Context | Reference |
| Binding Affinity (Kd) | 89 nM | SMARCA2/4 Bromodomain | [2][5] |
| Binding Affinity (Kd) | 48 nM | Polybromo 1 (PBRM1) | |
| Cellular Concentration | 1 µM | FRAP recovery acceleration in cells | |
| Cellular Concentration | 2 µM | Treatment of trophoblast stem cells | [1] |
| Cellular Concentration | 30 µM | Used with Doxorubicin to induce cell necrosis/senescence | [4] |
| Cellular Concentration | 50 µM | Dissociation of BRG1, BRM, and BAF180 from chromatin | [4] |
Experimental Protocols
Protocol 1: Example Formulation of this compound for In Vivo Administration
This protocol provides a general method for preparing a this compound formulation suitable for intraperitoneal (IP) or oral (PO) administration in mice. Note: This is an example formulation and should be optimized for your specific experimental needs.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the dose (e.g., 10 mg/kg), average mouse weight (e.g., 20 g), dosing volume (e.g., 100 µL), and number of animals. For this example, the final concentration would be 2 mg/mL.
-
Prepare Stock Solution: Dissolve the required weight of this compound powder in DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Sonication may be required to fully dissolve the compound.[5]
-
Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. For a common vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline:
-
Add the required volume of PEG300.
-
Add the required volume of Tween 80 and mix thoroughly.
-
Add the required volume of sterile Saline/PBS and mix thoroughly.
-
-
Final Formulation:
-
Add the required volume of the this compound DMSO stock solution to the appropriate volume of the PEG300/Tween 80/Saline mixture.
-
For the example (to make 1 mL of 2 mg/mL solution): Add 50 µL of 40 mg/mL this compound stock to a mixture of 300 µL PEG300, 50 µL Tween 80, and 600 µL Saline.
-
Vortex thoroughly until the solution is clear and homogenous. If a suspension forms, ensure it is uniformly mixed before each administration.
-
-
Administration: Administer the solution to the mice via the desired route (e.g., IP injection) at the calculated volume.
Protocol 2: General Workflow for a Xenograft Mouse Model Study
This protocol outlines the key steps for evaluating the efficacy of this compound, often in combination with a chemotherapeutic agent, in a cancer xenograft model.
Caption: Workflow for a typical in vivo xenograft study, from cell implantation to final analysis.
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 million cells in Matrigel/PBS) into the flank of immunocompromised mice (e.g., NSG or Nude mice).
-
Tumor Growth: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment cohorts with similar average tumor volumes. Typical groups include:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapeutic agent alone
-
Group 4: this compound + Chemotherapeutic agent
-
-
Treatment: Administer treatments according to the pre-determined schedule. Monitor animal health and body weight daily or three times per week.
-
Tumor Measurement: Measure tumor dimensions with digital calipers two to three times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint: Continue the study until tumors in the control group reach a pre-defined endpoint size or for a set duration.
-
Analysis: At the end of the study, euthanize the animals and harvest tumors for downstream analysis, such as western blotting, immunohistochemistry (IHC), or gene expression analysis to confirm target engagement and mechanism of action.
Protocol 3: In Situ Detergent Extraction to Confirm Target Engagement
This protocol is adapted from cellular assays and can be applied to dissociated tumor tissue to verify that this compound is displacing SWI/SNF proteins from chromatin in vivo.[4]
Materials:
-
Freshly harvested tumor tissue
-
Gentle tissue dissociator
-
Detergent extraction buffer (e.g., containing 0.5% Triton X-100 or similar non-ionic detergent in a buffered solution)
-
Fixative (e.g., 4% Paraformaldehyde)
-
Primary antibodies (e.g., anti-SMARCA2, anti-SMARCA4)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Microscope slides and fluorescence microscope
Procedure:
-
Tissue Dissociation: Mince the harvested tumor tissue and gently dissociate into a single-cell suspension using an enzymatic or mechanical method.
-
Detergent Extraction:
-
Wash the cell suspension in PBS.
-
Resuspend the cells in the detergent extraction buffer for a short period (e.g., 5-10 minutes on ice). This removes soluble, unbound proteins while leaving chromatin-bound proteins intact.
-
Centrifuge the cells and discard the supernatant containing the unbound proteins.
-
-
Fixation and Permeabilization:
-
Wash the remaining cell pellet (containing chromatin-bound proteins) in PBS.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells if required for antibody access.
-
-
Immunofluorescence Staining:
-
Incubate the cells with primary antibodies against SMARCA2 or SMARCA4.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI or Hoechst.
-
-
Imaging and Analysis:
-
Mount the cells on microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of the target protein signal within the nucleus. A significant decrease in fluorescence in the this compound treated group compared to the vehicle control indicates successful target engagement and displacement from chromatin.[4]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
Application Notes and Protocols: PFI-3 and Doxorubicin Co-treatment Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for conducting a co-treatment assay using the bromodomain inhibitor PFI-3 and the chemotherapeutic agent doxorubicin. This compound is a selective inhibitor of the SMARCA bromodomains, which are components of the SWI/SNF chromatin remodeling complex.[1][2] While exhibiting minimal toxicity as a standalone agent, this compound has been shown to synergistically enhance the cytotoxic effects of DNA-damaging agents like doxorubicin in various cancer cell lines.[3][4] This sensitization is achieved by impeding the cancer cells' DNA damage response (DDR), leading to increased cell death.[3][4]
Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy.[5] Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which contribute to DNA damage and subsequent cell death.[5]
The combination of this compound and doxorubicin presents a promising therapeutic strategy to overcome chemoresistance and enhance the efficacy of doxorubicin. These protocols provide a detailed framework for investigating this synergistic interaction in a laboratory setting.
Data Presentation
Table 1: Representative Cell Viability Data (MTT Assay)
The following table illustrates the expected synergistic cytotoxic effect of this compound and doxorubicin co-treatment on a cancer cell line (e.g., A549) after 48 hours of treatment. Data is presented as a percentage of viable cells relative to an untreated control.
| Treatment Group | Concentration | % Cell Viability (Mean ± SD) |
| Control (Untreated) | - | 100 ± 5.2 |
| This compound | 10 µM | 95 ± 4.8 |
| 20 µM | 92 ± 5.1 | |
| 30 µM | 88 ± 4.5 | |
| Doxorubicin | 0.1 µM | 75 ± 6.3 |
| 0.25 µM | 60 ± 5.9 | |
| 0.5 µM | 45 ± 6.1 | |
| This compound (20 µM) + Doxorubicin (0.1 µM) | - | 55 ± 5.4 |
| This compound (20 µM) + Doxorubicin (0.25 µM) | - | 35 ± 4.7 |
| This compound (20 µM) + Doxorubicin (0.5 µM) | - | 20 ± 3.9 |
Table 2: Representative Apoptosis and Necrosis Data (Annexin V-FITC/PI Staining)
This table demonstrates the anticipated increase in apoptosis and necrosis in a cancer cell line (e.g., HT29) following co-treatment with this compound and doxorubicin for 48 hours.
| Treatment Group | % Early Apoptosis (Mean ± SD) | % Late Apoptosis/Necrosis (Mean ± SD) | % Live Cells (Mean ± SD) |
| Control (Untreated) | 2.1 ± 0.5 | 1.5 ± 0.3 | 96.4 ± 1.2 |
| This compound (30 µM) | 2.5 ± 0.6 | 1.8 ± 0.4 | 95.7 ± 1.5 |
| Doxorubicin (0.25 µM) | 10.2 ± 1.1 | 15.5 ± 1.8 | 74.3 ± 2.5 |
| This compound (30 µM) + Doxorubicin (0.25 µM) | 25.8 ± 2.3 | 30.1 ± 2.9 | 44.1 ± 4.1 |
Table 3: Combination Index (CI) Values
The synergistic effect of the this compound and doxorubicin co-treatment can be quantified by calculating the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Drug Combination | Effect Level (Fraction Affected) | Combination Index (CI) | Interpretation |
| This compound + Doxorubicin | 0.50 (IC50) | 0.65 | Synergy |
| This compound + Doxorubicin | 0.75 (IC75) | 0.58 | Synergy |
| This compound + Doxorubicin | 0.90 (IC90) | 0.52 | Strong Synergy |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Human lung adenocarcinoma (A549) and human colon cancer (HT29) cell lines are suitable for this assay.
-
Culture Medium: Grow A549 cells in F-12K Medium and HT29 cells in McCoy's 5a Medium. Supplement both with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Drug Preparation
-
This compound: Prepare a stock solution of 10 mM this compound in DMSO. Store at -20°C.
-
Doxorubicin: Prepare a stock solution of 10 mM doxorubicin in sterile water or DMSO. Store at -20°C, protected from light.
-
Working Solutions: On the day of the experiment, dilute the stock solutions to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound and doxorubicin co-treatment assay.
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of this compound, doxorubicin, or their combination. Include untreated and vehicle-treated (DMSO) controls.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in a 6-well plate, allow adherence, and treat with the drugs as described above for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[3][4][5]
Senescence-Associated β-Galactosidase Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with drugs as described above for 72-96 hours.
-
Fixation: Wash the cells with PBS and fix with a solution of 2% formaldehyde and 0.2% glutaraldehyde for 5 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Staining: Add the β-galactosidase staining solution (containing X-gal) to each well and incubate at 37°C (without CO2) for 12-16 hours, protected from light.
-
Visualization: Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
-
Quantification: Count the number of blue-stained cells out of the total number of cells in several random fields to determine the percentage of senescent cells.
Western Blot for PARP Cleavage
-
Cell Lysis: After drug treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PARP overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The cleavage of the 116 kDa full-length PARP to an 89 kDa fragment is indicative of apoptosis.
Signaling Pathway
This compound and Doxorubicin Co-treatment Signaling Pathway
References
- 1. p‑STAT3 influences doxorubicin and etoposide resistance of A549 cells grown in an in vitro 3D culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Sensitivity of A549 Cells to Doxorubicin with WS2 and WSe2 Nanosheets via the Induction of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Using PFI-3 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-3 is a potent and selective chemical probe that inhibits the bromodomains of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATP-dependent chromatin remodelers, as well as the fifth bromodomain of PBRM1 (BAF180), all components of the SWI/SNF complex.[1][2] By targeting these bromodomains, this compound disrupts the "reading" of acetylated histone marks, leading to the displacement of the SWI/SNF complex from chromatin.[1][3] This modulation of chromatin architecture and accessibility makes this compound a valuable tool for studying the roles of SWI/SNF in gene regulation, DNA repair, and cancer biology.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions of proteins with DNA in their native chromatin context.[4][5] When combined with this compound treatment, ChIP assays can be employed to elucidate the specific genomic loci from which SWI/SNF complexes are displaced and to understand the downstream consequences on gene expression and cellular processes. These application notes provide a comprehensive guide and a detailed protocol for utilizing this compound in ChIP experiments.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the target bromodomains. This prevents the SWI/SNF complex from anchoring to acetylated histones on the chromatin, leading to its dissociation.[1][3] The displacement of the SWI/SNF complex can alter the local chromatin structure, thereby affecting the binding of transcription factors and the expression of target genes.
Data Presentation
The following tables summarize key quantitative data for this compound, providing a quick reference for experimental design.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Target | Assay Type | Reference |
| Kd | 89 nM | SMARCA2/4 | Isothermal Titration Calorimetry | [2] |
| BROMOScan Kd | 55 - 110 nM | SMARCA2 & SMARCA4 | BROMOScan | [2] |
| IC50 | 89 nM | SMARCA2/4 Bromodomains | - | [6] |
Table 2: Recommended this compound Treatment Conditions for Cellular Assays
| Cell Line | Concentration | Incubation Time | Assay Type | Outcome | Reference |
| Yamato | 10 µM | 3 days | ChIP-qPCR | Small but significant decrease in SMARCA4 occupancy at the SOX2 promoter. | [1] |
| GBM Cells (MT330, LN229) | 5 µM | Overnight | Reporter Assay | - | [7] |
| A549 Cells | Not specified | 2 hours | In situ cell extraction | Displacement of GFP-tagged SMARCA2 bromodomain from chromatin. | [8] |
Experimental Protocols
Detailed Protocol for ChIP Assay Following this compound Treatment
This protocol is a general guideline and may require optimization for specific cell types and experimental goals. It integrates this compound treatment into a standard cross-linking ChIP (X-ChIP) workflow.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture reagents
-
Formaldehyde, 37%
-
Glycine
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Protease inhibitor cocktail
-
Antibody against the protein of interest (e.g., anti-SMARCA4, anti-BRG1)
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
Reagents for DNA purification
-
Primers for qPCR analysis
Procedure:
-
Cell Culture and this compound Treatment:
-
Plate cells at an appropriate density to reach ~80-90% confluency at the time of harvesting.
-
Treat cells with the desired concentration of this compound (e.g., a range of 1-10 µM) or DMSO as a vehicle control. The incubation time can vary from 2 hours to overnight, depending on the experimental question. A time course and dose-response experiment is recommended for optimization.[7]
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle swirling.
-
-
Quenching:
-
Stop the cross-linking by adding glycine to a final concentration of 125 mM.
-
Incubate at room temperature for 5 minutes.
-
-
Cell Harvesting:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into PBS and pellet by centrifugation.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in cell lysis buffer with protease inhibitors and incubate on ice.
-
Pellet the nuclei and resuspend in nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated chromatin to pellet debris.
-
Dilute the supernatant with ChIP dilution buffer.
-
Set aside an aliquot as "input" control.
-
Pre-clear the chromatin with Protein A/G beads.
-
Add the specific antibody (e.g., anti-SMARCA4) or normal IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally with TE buffer to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours or overnight.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Analyze the purified DNA by qPCR using primers for target loci (e.g., SOX2 promoter) and negative control regions (e.g., MYOD1 exon1).[1] The results can be expressed as percent input or fold enrichment over the IgG control.
-
Troubleshooting and Considerations
-
This compound Concentration and Incubation Time: These are critical parameters that need to be optimized for each cell line and experimental setup. A dose-response and time-course experiment is highly recommended.
-
Antibody Specificity: Use a ChIP-validated antibody for the target protein. The success of the experiment is highly dependent on the quality of the antibody.
-
Positive and Negative Controls:
-
Positive Control Locus: A known target gene of the SWI/SNF complex in your cell system (e.g., SOX2 promoter region).[1]
-
Negative Control Locus: A gene desert region or a gene not regulated by SWI/SNF (e.g., MYOD1 exon1).[1]
-
IgG Control: A non-specific IgG should be used in parallel to determine the background signal.
-
Untreated Control: A DMSO-treated sample should always be run in parallel to the this compound treated sample to accurately assess the effect of the inhibitor.
-
-
Chromatin Shearing: Ensure that the chromatin is sheared to the appropriate size range (200-1000 bp) for optimal resolution.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of SWI/SNF in chromatin biology and gene regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Performing Quantitative PCR after Chromatin Immunoprecipitation (ChIP) of Drosophila Antennal and Brain Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA-Seq Analysis of PFI-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing an RNA-sequencing (RNA-seq) experiment to investigate the transcriptional effects of PFI-3, a selective inhibitor of the bromodomains of SMARCA2, SMARCA4, and PB1.
Introduction
This compound is a potent and selective chemical probe that targets the bromodomains of the SWI/SNF chromatin remodeling complex subunits SMARCA2 and SMARCA4, as well as the polybromo-1 (PB1/PBRM1) protein.[1] By inhibiting the binding of these proteins to acetylated histones, this compound disrupts chromatin remodeling and modulates gene expression.[2] This inhibitory action has been shown to sensitize cancer cells to DNA-damaging agents, highlighting its therapeutic potential.[3][4] RNA-seq is a powerful tool to elucidate the global transcriptional changes induced by this compound, providing insights into its mechanism of action and identifying potential biomarkers and therapeutic targets.
Hypothesis and Objectives
Hypothesis: Treatment of SMARCA4-dependent cancer cells with this compound will lead to widespread transcriptional changes, particularly affecting genes involved in cell cycle progression, DNA repair, and oncogenic signaling pathways such as MYC.
Primary Objectives:
-
To identify differentially expressed genes (DEGs) in a SMARCA4-dependent cancer cell line upon this compound treatment.
-
To elucidate the key signaling pathways and biological processes affected by this compound.
-
To identify potential downstream effector genes of the SMARCA4/2-PFI-3 interaction.
Experimental Design
A well-controlled experimental design is crucial for obtaining robust and reproducible RNA-seq data.
Cell Line Selection
The choice of cell line is critical for a meaningful experiment. A SMARCA4-dependent cancer cell line is recommended to maximize the observable effects of this compound.
Recommended Cell Line:
-
SCCOHT-1 (Small Cell Carcinoma of the Ovary, Hypercalcemic Type): This cell line is characterized by inactivating mutations in the SMARCA4 gene, making it highly dependent on the remaining SWI/SNF complex activity and potentially sensitive to its inhibition.
Justification: The dependency of SCCOHT-1 on the SWI/SNF complex provides a clear biological context to study the effects of a SMARCA4/2 bromodomain inhibitor.
This compound Treatment
Preliminary experiments are essential to determine the optimal concentration and duration of this compound treatment.
-
Dose-Response Study: To determine the IC50 value of this compound in the chosen cell line, a cell viability assay (e.g., MTT or CellTiter-Glo) should be performed with a range of this compound concentrations.
-
Time-Course Study: To identify the optimal time point for observing significant transcriptional changes, a time-course experiment (e.g., 6, 12, 24, 48 hours) should be conducted, followed by qRT-PCR analysis of known target genes.
Based on published data, a concentration of 2 µM this compound and an incubation time of 24 hours are suggested as a starting point.[1]
Experimental Groups
The following experimental groups are recommended, with a minimum of three biological replicates per group:
| Group ID | Treatment | Description |
| A | Vehicle Control (DMSO) | Cells treated with the same concentration of DMSO used to dissolve this compound. |
| B | This compound | Cells treated with the optimized concentration of this compound. |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed SCCOHT-1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Replace the medium with fresh medium containing either 2 µM this compound or an equivalent volume of DMSO (vehicle control).
-
Incubation: Incubate the cells for 24 hours.
-
Harvesting: After incubation, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer for RNA extraction.
RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA.
-
Quantification: Use a spectrophotometer (e.g., NanoDrop) to determine the RNA concentration and purity (A260/A280 ratio should be ~2.0).
-
Integrity: Analyze the RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of ≥ 8 is recommended for library preparation.
-
RNA-Seq Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from 1 µg of total RNA using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Library Quality Control: Validate the quality and quantity of the prepared libraries using a Bioanalyzer and qPCR.
-
Sequencing: Sequence the libraries on an Illumina NovaSeq or similar high-throughput sequencing platform, aiming for a sequencing depth of at least 20 million single-end or paired-end reads per sample.
Data Analysis
A robust bioinformatics pipeline is essential for processing and interpreting the RNA-seq data.
Quality Control of Sequencing Data
-
Raw Read Quality: Use FastQC to assess the quality of the raw sequencing reads.
-
Adapter and Quality Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
Read Alignment and Quantification
-
Alignment: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using featureCounts or HTSeq.
Differential Gene Expression Analysis
-
Normalization: Normalize the raw gene counts to account for differences in library size and RNA composition using methods like DESeq2 or edgeR.
-
Differential Expression: Identify differentially expressed genes between the this compound treated and vehicle control groups using DESeq2 or edgeR. Set significance thresholds (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).
Downstream Analysis
-
Gene Ontology (GO) and Pathway Analysis: Perform functional enrichment analysis on the list of DEGs using tools like DAVID, Metascape, or GSEA to identify over-represented biological processes, molecular functions, and signaling pathways.
-
Transcription Factor Enrichment Analysis: Identify potential transcription factors whose activity may be altered by this compound treatment by analyzing the enrichment of their binding sites in the promoter regions of the DEGs.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: RNA Quality Control
| Sample ID | Concentration (ng/µL) | A260/A280 | RIN |
| Control_1 | |||
| Control_2 | |||
| Control_3 | |||
| PFI-3_1 | |||
| PFI-3_2 | |||
| PFI-3_3 |
Table 2: Sequencing and Alignment Statistics
| Sample ID | Total Reads | Mapped Reads (%) | Uniquely Mapped Reads (%) |
| Control_1 | |||
| Control_2 | |||
| Control_3 | |||
| PFI-3_1 | |||
| PFI-3_2 | |||
| PFI-3_3 |
Table 3: Top 10 Differentially Expressed Genes
| Gene Symbol | log2(Fold Change) | p-value | Adjusted p-value |
Validation of RNA-Seq Results
It is crucial to validate the findings from the RNA-seq experiment using independent methods.
-
Quantitative Real-Time PCR (qRT-PCR): Validate the differential expression of a selection of top up- and down-regulated genes identified by RNA-seq.
-
Western Blotting: Confirm changes in protein expression for key DEGs to determine if the transcriptional changes translate to the protein level.
-
Functional Assays: Perform cell-based assays (e.g., cell cycle analysis, apoptosis assays, migration assays) to validate the biological processes identified in the pathway analysis.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the SWI/SNF complex by blocking bromodomain binding to acetylated histones, leading to altered gene expression.
Experimental Workflow Diagram
Caption: A comprehensive workflow for an RNA-seq experiment with this compound treatment, from cell culture to data analysis and validation.
References
Application Notes and Protocols for Cell Viability Assay with PFI-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-3 is a potent and selective cell-permeable inhibitor of the bromodomains of SMARCA2 (BRM) and SMARCA4 (BRG1), the catalytic ATPase subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1][2][3] The SWI/SNF complex plays a crucial role in regulating gene expression by altering nucleosome structure, and it is also involved in the DNA damage response.[1][4][5] While this compound exhibits minimal toxicity as a standalone agent, it has been demonstrated to synergistically sensitize various cancer cell lines to DNA-damaging chemotherapeutic agents, such as doxorubicin.[1][2][4] This sensitizing effect is achieved by inhibiting the recruitment of the SWI/SNF complex to sites of DNA damage, thereby impairing the DNA repair process and leading to increased cell death.[1][4]
These application notes provide a detailed protocol for performing a cell viability assay using this compound in combination with a DNA-damaging agent to assess its potential as a chemosensitizer. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[6]
Data Presentation
The following table summarizes hypothetical yet representative quantitative data from a cell viability experiment using this compound in combination with doxorubicin on a cancer cell line dependent on the SWI/SNF complex for DNA repair.
| Treatment Group | This compound (µM) | Doxorubicin (µM) | Cell Viability (%) | Standard Deviation (%) |
| Vehicle Control | 0 | 0 | 100 | 5.2 |
| This compound Alone | 2 | 0 | 95.8 | 4.5 |
| This compound Alone | 5 | 0 | 92.3 | 5.1 |
| Doxorubicin Alone | 0 | 0.1 | 75.4 | 6.3 |
| Doxorubicin Alone | 0 | 0.5 | 48.2 | 5.9 |
| This compound + Doxorubicin | 2 | 0.1 | 52.1 | 5.5 |
| This compound + Doxorubicin | 2 | 0.5 | 25.7 | 4.8 |
| This compound + Doxorubicin | 5 | 0.1 | 41.5 | 5.0 |
| This compound + Doxorubicin | 5 | 0.5 | 15.9 | 3.9 |
Experimental Protocols
Cell Viability Assay Protocol (MTT Assay)
This protocol outlines the steps for determining the effect of this compound on the viability of cancer cells when used in combination with a DNA-damaging agent.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma, HT29 colorectal adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
DNA-damaging agent (e.g., Doxorubicin, stock solution in sterile water or DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the DNA-damaging agent in complete culture medium. It is recommended to test a range of this compound concentrations (e.g., 0.5, 1, 2, 5, 10 µM) and a range of the DNA-damaging agent concentrations that induce partial cell killing.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the desired concentrations of this compound, the DNA-damaging agent, or the combination of both to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[5][6][7]
-
Carefully remove the medium containing MTT from the wells. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use the absorbance of wells with solubilization solution only as a blank.
-
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: this compound inhibits the SWI/SNF complex, impairing DNA repair and sensitizing cancer cells to DNA-damaging agents.
Experimental Workflow
Caption: Workflow for assessing cell viability using the MTT assay after treatment with this compound.
References
- 1. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The role of SWI/SNF chromatin remodelers in the repair of DNA double strand breaks and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitization of Drug Resistant Cancer Cells: A Matter of Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Application Notes and Protocols: Synergistic Anti-Tumor Activity of PFI-3 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers harboring defects in DNA damage repair (DDR) pathways, such as those with BRCA1/2 mutations. These inhibitors exploit the concept of synthetic lethality by blocking a key DNA single-strand break repair pathway, leading to the accumulation of cytotoxic double-strand breaks in cancer cells that are deficient in homologous recombination repair. However, both intrinsic and acquired resistance to PARP inhibitors present significant clinical challenges, necessitating the exploration of novel combination strategies to enhance their efficacy and broaden their therapeutic window.
PFI-3 is a potent and selective small molecule inhibitor of the bromodomains of SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM), the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. The SWI/SNF complex plays a crucial role in regulating gene expression and has been implicated in the DNA damage response. Preclinical evidence suggests that inhibition of SMARCA4 can sensitize cancer cells to PARP inhibitors, providing a strong rationale for the combined therapeutic approach.
These application notes provide a detailed experimental framework for investigating the synergistic anti-tumor effects of this compound in combination with a PARP inhibitor (e.g., Olaparib, Talazoparib). The protocols outlined below are designed to enable researchers to assess the combination's impact on cell viability, apoptosis, and key molecular markers of the DNA damage response.
Data Presentation
The following tables present a representative summary of quantitative data that could be generated from the described experiments.
Table 1: In Vitro Cell Viability (IC50 Values in µM) of this compound and a PARP Inhibitor as Single Agents and in Combination in BRCA-Proficient Cancer Cell Lines.
| Cell Line | This compound (IC50) | PARP Inhibitor (IC50) | This compound + PARP Inhibitor (IC50 of PARP Inhibitor) |
| OVCAR-3 (Ovarian) | 15.2 | 8.5 | 2.1 |
| MDA-MB-231 (Breast) | 12.8 | 10.1 | 3.5 |
| A549 (Lung) | 18.5 | 12.3 | 4.2 |
Table 2: Synergy Analysis of this compound and PARP Inhibitor Combination.
| Cell Line | Combination Index (CI) at Fa 0.5* | Interpretation |
| OVCAR-3 (Ovarian) | 0.45 | Strong Synergy |
| MDA-MB-231 (Breast) | 0.58 | Synergy |
| A549 (Lung) | 0.65 | Synergy |
*Fraction affected (Fa) of 0.5 represents 50% inhibition of cell growth. CI < 1 indicates synergy.
Table 3: Quantification of Apoptosis by Annexin V/PI Staining.
| Treatment Group | % Apoptotic Cells (OVCAR-3) |
| Vehicle Control | 3.2 ± 0.8 |
| This compound (10 µM) | 8.5 ± 1.2 |
| PARP Inhibitor (5 µM) | 12.1 ± 1.5 |
| This compound (10 µM) + PARP Inhibitor (5 µM) | 45.7 ± 3.1 |
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of synergistic action between this compound and PARP inhibitors.
Caption: Workflow for in vitro evaluation of this compound and PARP inhibitor combination.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a PARP inhibitor, alone and in combination, on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., OVCAR-3, MDA-MB-231)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the PARP inhibitor in complete medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations.
-
Include vehicle control wells (DMSO concentration matched to the highest drug concentration).
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values using non-linear regression analysis.
Clonogenic Survival Assay
Objective: To assess the long-term synergistic effect of this compound and a PARP inhibitor on the reproductive integrity of cancer cells.[1][2][3]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
6-well plates
-
This compound
-
PARP inhibitor
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, the PARP inhibitor, or the combination for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a 1:7 acetic acid/methanol solution and stain with 0.5% crystal violet.[3]
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and a PARP inhibitor, alone and in combination.[4][5]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PARP inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound, the PARP inhibitor, or the combination for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.[5]
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Western Blotting
Objective: To analyze the expression and post-translational modifications of key proteins involved in the DNA damage response.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PARP inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-γH2AX (Ser139), anti-cleaved PARP, anti-BRCA1, anti-RAD51, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Seed cells in 6-well plates and treat with this compound, the PARP inhibitor, or the combination for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Quantify band intensities and normalize to the loading control (β-actin).
Immunofluorescence for γH2AX and RAD51 Foci
Objective: To visualize and quantify DNA double-strand breaks and the formation of RAD51 foci, a marker of homologous recombination repair.
Materials:
-
Cancer cell lines
-
Coverslips in 24-well plates
-
This compound
-
PARP inhibitor
-
4% paraformaldehyde
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-γH2AX (Ser139), anti-RAD51
-
Alexa Fluor-conjugated secondary antibodies
-
DAPI
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in 24-well plates and allow them to adhere.
-
Treat the cells with this compound, the PARP inhibitor, or the combination for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour in the dark.
-
Wash and mount the coverslips with mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the number of foci per nucleus using image analysis software.
References
- 1. Clonogenic survival assay and analysis of combined drug effects [bio-protocol.org]
- 2. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
PFI-3 Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot issues related to the insolubility of PFI-3 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I added it to my aqueous buffer/cell culture medium. What went wrong?
A1: this compound is practically insoluble in water.[1] Direct addition of a concentrated DMSO stock solution of this compound to an aqueous solution can cause it to precipitate out. The final concentration of DMSO in your aqueous solution is critical. It is recommended that the final concentration of DMSO in cell culture experiments should not exceed 0.1% to avoid solvent-induced artifacts.[2]
To avoid precipitation, you should perform a serial dilution of your high-concentration this compound stock solution (prepared in 100% DMSO). This gradual decrease in the concentration of both this compound and DMSO will help to keep the compound in solution when you reach your final desired concentration in the aqueous medium.
Q2: What is the best solvent to dissolve this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5][6] this compound is also soluble in ethanol to some extent, typically up to 5 mM with gentle warming.[4] However, for creating high-concentration stock solutions, DMSO is the solvent of choice. When using DMSO, it is crucial to use a fresh, anhydrous grade, as absorbed moisture can reduce the solubility of this compound.[1] For in vivo studies, co-solvent systems are often necessary.
Q3: I am seeing precipitation in my this compound stock solution stored at -20°C. How can I fix this?
A3: If you observe precipitation in your frozen this compound stock solution, it can often be redissolved by gentle warming and sonication.[2][3] Before each use, allow the vial to warm to room temperature and vortex or sonicate the solution to ensure it is fully dissolved. To minimize freeze-thaw cycles which can affect compound stability and solubility, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before the initial freezing.[2]
Q4: What are the recommended storage conditions for this compound solutions?
A4: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[2][3] For short-term use, aliquots can be stored at 4°C for up to a week.[2] Powdered this compound is typically stored at -20°C and is stable for up to 3 years.[2][3]
Quantitative Data Summary
The following tables provide a summary of the solubility and stability data for this compound.
Table 1: this compound Solubility in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥15.15 mg/mL[5] | Sonication and use of fresh, anhydrous DMSO is recommended.[1][2][3] |
| 32.1 mg/mL (99.88 mM)[2] | ||
| 64 mg/mL (199.14 mM)[1] | ||
| 100 mg/mL (311.17 mM)[3] | Requires sonication.[3] | |
| Ethanol | ≥2.97 mg/mL[5] | Gentle warming and sonication may be required.[4][5] |
| to 5 mM[4] | ||
| Water | Insoluble[1] |
Table 2: In Vitro Formulation Protocols for Aqueous Solutions
| Protocol | Composition | Final this compound Concentration |
| Protocol 1[3] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.25 mg/mL (7.00 mM) |
| Protocol 2[3] | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.25 mg/mL (7.00 mM) |
| Protocol 3[3] | 10% DMSO, 90% Corn Oil | ≥ 2.25 mg/mL (7.00 mM) |
Table 3: this compound Stability
| Condition | Half-life |
| Aqueous solution (37°C) | > 7 days[1][7] |
| PBS, pH 7.4 (20°C) | > 250 hours[1] |
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[2][3]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Visual Troubleshooting Guide
The following diagram illustrates a troubleshooting workflow for addressing this compound insolubility issues.
Caption: Troubleshooting workflow for this compound precipitation issues.
This guide provides a structured approach to identifying and resolving common causes of this compound insolubility in aqueous experimental setups. By following these recommendations, researchers can improve the reliability and reproducibility of their experiments involving this potent bromodomain inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PFI 3 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
- 5. apexbt.com [apexbt.com]
- 6. mybiosource.com [mybiosource.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: PFI-3 Degradation and Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of PFI-3 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions and cell culture media?
A1: this compound is a highly stable compound in aqueous solutions. Stability measurements have confirmed that this compound has a half-life exceeding 7 days at 37°C in phosphate-buffered saline (PBS) at pH 7.4.[1] Another study reported its half-life to be greater than 15 days at 37°C.[2] Furthermore, when tested in the presence of cells for 24 hours, this compound showed no loss in its ability to displace BRM from chromatin, indicating good chemical stability under cell culture conditions.[3]
Q2: What are the known degradation pathways or products of this compound in cell culture?
A2: Currently, there is no specific information available in the scientific literature detailing the degradation pathways or identifying specific degradation products of this compound in cell culture media. Given its high stability, significant degradation is not expected under standard cell culture conditions. However, prolonged incubation, extreme pH, or exposure to high concentrations of reactive species could potentially lead to degradation.
Q3: Is there a difference in this compound stability between different types of cell culture media (e.g., DMEM vs. RPMI-1640)?
Q4: How does the concentration of fetal bovine serum (FBS) in the media affect this compound stability?
A4: The direct effect of varying FBS concentrations on this compound stability has not been explicitly reported. Generally, serum can sometimes affect the stability and availability of small molecules through protein binding or enzymatic activity.[4][5][6] Given the high intrinsic stability of this compound, a significant impact from standard serum concentrations (e.g., 5-15%) is not anticipated.[6] However, for long-term experiments or if instability is suspected, it is advisable to perform a stability check in the specific media and serum concentration being used.
Q5: My experimental results suggest this compound might be inactive. How can I troubleshoot this?
A5: If you suspect this compound inactivity, consider the following troubleshooting steps:
-
Confirm Compound Identity and Purity: Ensure the this compound used is of high purity and its identity has been verified.
-
Proper Storage: this compound should be stored as a solid at -20°C for long-term stability.[7] Stock solutions in DMSO can also be stored at -20°C. Avoid repeated freeze-thaw cycles.[7]
-
Solubility Issues: Ensure this compound is fully dissolved in the cell culture media. This compound is typically prepared as a concentrated stock in DMSO and then diluted into the media. Precipitation upon dilution can lead to a lower effective concentration.
-
Biological System: The lack of a phenotypic response may be related to the specific cellular context, such as low expression of the target bromodomains (SMARCA2, SMARCA4, PB1(5)) or the presence of compensatory mechanisms.[1][7][8]
-
Stability Check: If you still suspect degradation, you can perform a stability analysis using the protocol provided below.
This compound Stability Summary
| Parameter | Condition | Half-life (t½) | Reference |
| Aqueous Solution | PBS, pH 7.4, 37°C | > 7 days | [1] |
| Aqueous Solution | 37°C | > 15 days | [2] |
| Aqueous Solution | 20°C | > 200 days | [2] |
| In Cell Culture | With cells, 37°C | Stable for at least 24 hours | [3] |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media via LC-MS
This protocol provides a general method to determine the stability of this compound in a specific cell culture medium.
Objective: To quantify the concentration of this compound in cell culture medium over time to determine its stability.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with desired supplements (e.g., FBS, glutamine)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
LC-MS system (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)
Methodology:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Spiking this compound into Media:
-
Warm the cell culture medium to 37°C.
-
Spike the medium with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).
-
Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 8, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Processing:
-
At each time point, remove one tube from the incubator.
-
To precipitate proteins, add 3 volumes of cold acetonitrile to the media sample (e.g., 300 µL of acetonitrile to 100 µL of media).
-
Vortex vigorously and incubate at -20°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Develop an LC-MS method for the detection and quantification of this compound. This will involve optimizing chromatographic separation and mass spectrometric detection parameters.
-
Generate a standard curve of this compound in the same cell culture medium (processed in the same way as the samples) to allow for accurate quantification.
-
Analyze the collected samples.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point using the standard curve.
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) of this compound in the medium.
-
Visualizations
Caption: this compound inhibits the bromodomains of SWI/SNF complex subunits.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for suspected this compound inactivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Serum concentration effects on the kinetics and metabolism of hela-s3 cell growth and cell adaptability for successful proliferation in serum free medium | Semantic Scholar [semanticscholar.org]
- 5. Sensitivity of 3T3 cells to low serum concentration and the associated problems of serum withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
Off-target effects of PFI-3 at high concentrations
Welcome to the technical support resource for PFI-3, a selective chemical probe for SMARCA2/4 and PB1(5) bromodomains. This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers effectively use this compound and understand its potential off-target effects, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent and selective chemical probe that targets the bromodomains of the following proteins:
-
SMARCA2 (BRM)
-
SMARCA4 (BRG1)
-
PBRM1 (PB1) - Bromodomain 5
It binds to these targets with high affinity, typically in the nanomolar range, disrupting their interaction with acetylated histones and modulating chromatin structure and gene expression.[1][2]
Q2: What are the known off-target effects of this compound, especially at high concentrations?
This compound demonstrates high selectivity. However, at higher, micromolar concentrations, some off-target interactions have been observed.
-
Kinase Selectivity: this compound has been screened against a panel of 36 kinases and showed no significant cross-reactivity, confirming its high selectivity over this class of enzymes.[3]
-
GPCR and Other Receptors: In a broad commercial screening panel of 102 cellular receptors and 30 enzymes, this compound showed weak interactions with only four G-Protein Coupled Receptors (GPCRs) at micromolar concentrations.[4] No other significant off-target interactions were identified in this panel.[4] The specific identities of these GPCRs and the precise affinity values are not detailed in the currently available literature.
Q3: At what concentration range do off-target effects become a concern?
On-target cellular activity for this compound is typically observed in the low micromolar range (e.g., 1-2 µM). Off-target effects, such as the observed GPCR interactions, occur at higher micromolar concentrations.[4] Researchers should carefully consider their experimental concentration, as using this compound at concentrations significantly above its effective on-target range (e.g., >10 µM) increases the likelihood of observing phenotypes due to off-target activities. One study noted synergistic effects with ionizing radiation only at a very high concentration of 120 µmol/L.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
This is a critical question in chemical probe research. Here are several recommended strategies:
-
Dose-Response Analysis: Perform experiments across a range of this compound concentrations. On-target effects should correlate with the known potency of this compound for SMARCA2/4, while off-target effects may only appear at higher concentrations.
-
Use of a Negative Control: The Structural Genomics Consortium provides PFI-3oMet as a closely related but inactive control compound.[3] Comparing the effects of this compound to this negative control can help distinguish specific on-target effects from non-specific or off-target activities.
-
Orthogonal Approaches: Use a different, structurally unrelated inhibitor of SMARCA2/4 to see if it recapitulates the same phenotype. Alternatively, use genetic approaches like siRNA or CRISPR/Cas9 to knock down the target proteins (SMARCA2/4) and compare the resulting phenotype to that observed with this compound treatment.
-
Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging its intended targets (and not suspected off-targets) at the concentrations used in your cellular assays.
Quantitative Data Summary
The following tables summarize the known binding affinities and selectivity of this compound.
Table 1: On-Target Binding Affinity of this compound
| Target Bromodomain | Assay Type | Affinity (Kd) |
| SMARCA2 | BROMOScan | 55 - 110 nM |
| SMARCA4 | BROMOScan | 55 - 110 nM |
| SMARCA2/4 (average) | Isothermal Titration Calorimetry (ITC) | 89 nM[1] |
| PBRM1 (PB1, 5th BRD) | Thermal Shift Assay (Tm shift) | 7.5 °C @ 10 µM[3] |
Table 2: Summary of this compound Off-Target Screening
| Target Class | Panel Details | Result |
| Kinases | Panel of 36 kinases | No significant cross-reactivity observed.[3] |
| GPCRs / Enzymes | CEREP panel (102 receptors, 30 enzymes) | Weak interactions observed with 4 GPCRs at micromolar concentrations.[4] |
| Other Bromodomains | Thermal Shift Assay | No significant thermal shift observed for other bromodomains like PCAF, BRD4, CREBBP, etc.[3] |
Signaling & Experimental Workflow Diagrams
The following diagrams illustrate the known signaling context of this compound and a general workflow for investigating potential off-target effects.
Caption: On-target vs. potential off-target pathways of this compound.
References
PFI-3 Technical Support Center: Optimizing Incubation Time for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PFI-3, a selective bromodomain inhibitor of the SWI/SNF chromatin remodeling complex subunits SMARCA2, SMARCA4, and PB1(5). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help optimize your this compound incubation time for maximum experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor that targets the bromodomains of the ATPase subunits of the SWI/SNF chromatin remodeling complex, specifically SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1), as well as the PB1(5) bromodomain.[1][2] By binding to these bromodomains, this compound prevents the SWI/SNF complex from interacting with acetylated histones on the chromatin.[1] This disrupts the complex's ability to remodel chromatin, which in turn can alter gene expression. In cancer cells, this inhibition can lead to defects in DNA double-strand break repair, sensitizing them to DNA-damaging chemotherapeutic agents.[3]
Q2: What is a typical concentration and incubation time for this compound in cell culture experiments?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the biological question being investigated. However, a common starting point is a concentration of 1-2 µM.[4] For short-term effects on chromatin binding, incubation times of 4 to 24 hours are often used. For longer-term experiments, such as those studying cell differentiation or sensitization to other drugs, incubation can extend from 24 hours to 4 days or even longer.[4] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q3: How stable is this compound in solution?
A3: this compound exhibits high stability in aqueous solutions. It has a reported half-life of over 250 hours in PBS at 20°C and greater than 7 days in aqueous solution at 37°C.[4] Stock solutions are typically prepared in DMSO and can be stored at -20°C or -80°C.
Q4: Can this compound be used in combination with other drugs?
A4: Yes, this compound has been shown to work synergistically with DNA-damaging agents like doxorubicin and temozolomide.[3][5] By inhibiting the SWI/SNF complex's role in DNA repair, this compound can enhance the cytotoxic effects of these chemotherapeutic drugs in cancer cells.[3]
Q5: What are the known off-target effects of this compound?
A5: this compound is a highly selective inhibitor for the bromodomains of SMARCA2/4 and PB1(5).[2] It has been screened against a panel of other kinases and bromodomains and has shown significant selectivity.[2][4] However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. It is advisable to include appropriate controls in your experiments, such as a structurally related inactive compound if available.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment | Insufficient incubation time: The effect of this compound on gene expression and downstream cellular processes can be time-dependent. | Perform a time-course experiment, testing a range of incubation times (e.g., 4, 8, 12, 24, 48, 72 hours) to identify the optimal duration for your desired readout. |
| Sub-optimal concentration: The effective concentration of this compound can vary between cell lines. | Conduct a dose-response experiment with a range of concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) to determine the EC50 for your specific cell type and endpoint. | |
| Cell line resistance: Some cell lines may be inherently resistant to this compound due to various factors, including the expression levels of SWI/SNF components or the activity of drug efflux pumps. | Confirm the expression of SMARCA2 and SMARCA4 in your cell line. Consider using a positive control cell line known to be sensitive to this compound. | |
| Compound degradation: Improper storage or handling of this compound can lead to its degradation. | Ensure that this compound stock solutions are stored correctly (typically in DMSO at -20°C or -80°C) and that working solutions are freshly prepared. | |
| High levels of cell death or cytotoxicity | Prolonged incubation at high concentrations: While this compound generally has low single-agent toxicity, long exposure at high concentrations can induce cytotoxicity in some cell lines. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxic effects of this compound at different concentrations and incubation times. Choose a concentration and time point that maximizes the desired effect while minimizing cell death. |
| Synergistic effects with media components: Certain components in the cell culture media could potentially interact with this compound to induce toxicity. | Use the recommended cell culture medium and ensure that all components are of high quality. | |
| Inconsistent or variable results | Inconsistent cell culture conditions: Variations in cell density, passage number, or serum concentration can affect the cellular response to this compound. | Maintain consistent cell culture practices, including seeding density and passage number. Ensure that serum lots are tested for consistency. |
| Inaccurate pipetting or dilution: Errors in preparing this compound dilutions can lead to variability in the final concentration. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final this compound concentration to add to replicate wells. |
Experimental Protocols & Data
Optimizing this compound Incubation Time: A General Protocol
To determine the optimal incubation time for this compound in your specific experimental system, a time-course experiment is recommended.
Objective: To identify the incubation time that yields the maximum desired biological effect with minimal cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells of interest at a density that will not lead to over-confluence by the final time point.
-
This compound Treatment: Treat the cells with a pre-determined optimal concentration of this compound (if unknown, start with 1-2 µM). Include a vehicle control (e.g., DMSO) at the same final concentration.
-
Time Points: Harvest cells or perform assays at a series of time points. The selection of time points should be based on the expected kinetics of the biological process being studied. A suggested range could be 4, 8, 12, 24, 48, and 72 hours.
-
Readouts: At each time point, assess the following:
-
Target Engagement: Measure the displacement of SMARCA2/4 from chromatin using techniques like chromatin immunoprecipitation (ChIP) followed by qPCR or Western blotting of chromatin fractions.
-
Downstream Gene Expression: Analyze the expression of known SWI/SNF target genes using RT-qPCR or RNA-sequencing.
-
Phenotypic Endpoint: Measure the desired biological outcome, such as changes in cell differentiation markers, cell cycle progression, or sensitization to another drug.
-
Cell Viability: Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to monitor the health of the cells at each time point.
-
Data Presentation:
The collected data can be summarized in tables to facilitate comparison across different incubation times.
Table 1: Example Time-Course Experiment Data for this compound (2 µM) in Trophoblast Stem Cells
| Incubation Time (hours) | SMARCA4 Chromatin Occupancy (% of Control) | Target Gene X mRNA Expression (Fold Change) | Differentiation Marker Y Protein Level (Fold Change) | Cell Viability (% of Control) |
| 4 | 65 | 1.2 | 1.1 | 98 |
| 8 | 40 | 2.5 | 1.8 | 97 |
| 12 | 25 | 4.1 | 3.2 | 95 |
| 24 | 20 | 5.8 | 5.5 | 92 |
| 48 | 18 | 6.2 | 7.1 | 85 |
| 72 | 15 | 6.0 | 7.5 | 78 |
Note: The data in this table is illustrative and should be determined experimentally.
Visualizations
This compound Signaling Pathway
References
- 1. stemcell.com [stemcell.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Novel structural-related analogs of this compound (SRAPs) that target the BRG1 catalytic subunit of the SWI/SNF complex increase the activity of temozolomide in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
PFI-3 Technical Support Center: Understanding and Troubleshooting Dose-Response Variability
Welcome to the PFI-3 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the dose-response variability of this compound observed between different cell lines. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, cell-permeable small molecule inhibitor that targets the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and Polybromo-1 (PB1/BAF180).[1][2] These proteins are core components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. By binding to the bromodomains of these proteins, this compound displaces them from acetylated histones on the chromatin, thereby modulating gene expression.[1] This action can sensitize cancer cells to DNA damaging agents.[1]
Q2: Why do different cell lines show variable sensitivity to this compound?
The dose-response to this compound can vary significantly across different cell lines. This variability is influenced by several factors, including:
-
SWI/SNF Complex Composition and Dependency: The specific subunits and composition of the SWI/SNF complex can differ between cell lines. Some cell lines may have a greater dependency on the bromodomain-containing subunits (SMARCA2/4) for their survival and proliferation, making them more sensitive to this compound.
-
Expression Levels of Target Proteins: The intracellular concentration of SMARCA2 and SMARCA4 can influence the effective dose of this compound required to achieve a biological response.
-
Genetic Context: The overall genetic background of a cell line, including the status of tumor suppressor genes and oncogenes, can impact the cellular response to chromatin remodeling inhibitors like this compound.
-
Cellular Proliferation Rate: Faster-growing cell lines may exhibit different sensitivities compared to slower-growing lines due to differences in their cell cycle kinetics and reliance on active transcription.
Q3: Does this compound have a direct cytotoxic effect on its own?
This compound generally exhibits low single-agent cytotoxicity in many cancer cell lines.[1] Its primary utility in many studies has been as a sensitizing agent, enhancing the efficacy of DNA-damaging chemotherapeutics like doxorubicin.[1] Therefore, when designing experiments, it is important to consider both single-agent and combination treatments to fully characterize the effects of this compound.
This compound Dose-Response Data in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of cancer cell lines, providing a comparative view of its dose-response variability. Data is sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Adenocarcinoma | 35.62 |
| HCT116 | Colon Carcinoma | 33.39 |
| MCF7 | Breast Adenocarcinoma | 31.08 |
| U2OS | Osteosarcoma | 29.85 |
| PC-3 | Prostate Adenocarcinoma | 29.41 |
| HeLa | Cervical Carcinoma | 28.18 |
| K562 | Chronic Myeloid Leukemia | 27.54 |
| Jurkat | Acute T-cell Leukemia | 26.30 |
| RPMI-8226 | Multiple Myeloma | 25.12 |
| HL-60 | Acute Promyelocytic Leukemia | 23.99 |
Data is illustrative and sourced from public databases. IC50 values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol outlines the determination of cell viability in response to this compound treatment using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
Issue 1: High Variability in IC50 Values Between Replicate Experiments
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accurate cell counts. Perform a cell titration experiment to determine the optimal seeding density for your cell line in the chosen assay duration.
-
-
Possible Cause: Variation in drug concentration.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing of the drug in the culture medium.
-
-
Possible Cause: Edge effects in 96-well plates.
-
Solution: Avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain a humidified environment across the plate.
-
Issue 2: No Significant Dose-Response Observed
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Possible Cause: The cell line is resistant to this compound as a single agent.
-
Solution: As this compound often acts as a sensitizer, consider performing combination studies with DNA-damaging agents. Also, investigate the expression levels of SMARCA2 and SMARCA4 in your cell line, as low expression may contribute to resistance.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: The effects of chromatin remodelers can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for your cell line.
-
-
Possible Cause: Drug inactivity.
-
Solution: Verify the quality and stability of your this compound compound. Store it according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.
-
Issue 3: Inconsistent Dose-Response Curve Shape
-
Possible Cause: Sub-optimal range of drug concentrations.
-
Solution: Perform a broad-range dose-finding experiment (e.g., from nanomolar to high micromolar) to identify the relevant concentration range for your cell line. Subsequent experiments can then focus on a narrower range of concentrations around the estimated IC50.
-
-
Possible Cause: Cell clumping.
-
Solution: Ensure a single-cell suspension during seeding. If cell clumping is an issue, consider using a cell-detaching agent that is gentle on the cells.
-
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting the SWI/SNF complex.
Troubleshooting Workflow for Dose-Response Variability
Caption: A logical workflow for troubleshooting this compound dose-response variability.
References
Technical Support Center: PFI-3 in Chemosensitization Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PFI-3 in chemosensitization assays.
Troubleshooting Guide
Researchers may encounter inconsistent results when using this compound to sensitize cancer cells to chemotherapy. This guide addresses common issues in a question-and-answer format to help you troubleshoot your experiments.
Question: Why am I not observing a synergistic effect between this compound and my chemotherapeutic agent?
Answer: Several factors could contribute to a lack of synergy. Consider the following:
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Cell Line Dependency: The chemosensitizing effect of this compound is dependent on the cancer cell line's reliance on the SWI/SNF (BAF) chromatin remodeling complex for DNA repair.[1] Not all cell lines will be sensitive to this compound-mediated chemosensitization.
-
Recommendation: Screen a panel of cell lines to identify those with a dependency on the SWI/SNF complex. You can investigate the mutational status of SWI/SNF subunit genes (e.g., ARID1A, SMARCA4, SMARCB1) in your cell lines of interest, as mutations in these genes can create dependencies on other SWI/SNF subunits.[2]
-
-
This compound Concentration: The concentration of this compound is critical. While it has low single-agent cytotoxicity, the concentration required for effective chemosensitization may vary between cell lines.[3]
-
Recommendation: Perform a dose-response experiment with this compound alone to determine the non-toxic concentration range. Then, in combination with your chemotherapeutic agent, test a matrix of concentrations for both this compound and the chemotherapy drug to identify the optimal synergistic concentrations.
-
-
Timing of Drug Addition: The timing of this compound and chemotherapy administration can influence the outcome.
-
Recommendation: A common starting point is to pre-treat cells with this compound for 24 hours before adding the chemotherapeutic agent. This allows this compound to inhibit the BAF complex and potentially interfere with the DNA damage response, making the cells more susceptible to the subsequent chemotherapy. However, simultaneous treatment or other timing variations may be optimal for your specific system and should be tested.
-
-
Assay Duration: The duration of the cell viability assay can impact the results. An endpoint that is too early may not allow for the full synergistic effects to manifest, while a very late endpoint could lead to confounding effects from prolonged drug exposure.
-
Recommendation: A 72-hour endpoint is a common duration for cell viability assays. However, it is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal time point for observing the synergistic interaction in your chosen cell line.
-
Question: I am seeing high variability in my cell viability assay results. What could be the cause?
Answer: High variability can obscure real biological effects. Common sources of variability include:
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Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results.
-
Recommendation: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect the plate after seeding to confirm even cell distribution. Perform a cell seeding optimization experiment to find the density that allows for logarithmic growth throughout the assay period.
-
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate media components and affect cell growth.
-
Recommendation: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Compound Precipitation: this compound, like many small molecules, can precipitate out of solution, especially at high concentrations or if not properly dissolved.
-
Recommendation: Ensure this compound is fully dissolved in DMSO before preparing your working solutions in cell culture media. Visually inspect your stock and working solutions for any signs of precipitation. It is also good practice to not store diluted this compound in aqueous solutions for extended periods.
-
-
Inconsistent Pipetting: Small errors in pipetting volumes of concentrated drug stocks can lead to large variations in the final concentrations.
-
Recommendation: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step.
-
Question: My results suggest an antagonistic interaction between this compound and the chemotherapeutic agent. Why would this happen?
Answer: While less common, antagonism can occur. Potential reasons include:
-
Cell Cycle Arrest: this compound, by modulating chromatin accessibility, could potentially induce cell cycle arrest at a phase that is less sensitive to the specific mechanism of action of your chosen chemotherapeutic agent.
-
Recommendation: Perform cell cycle analysis (e.g., by flow cytometry with propidium iodide staining) to determine the effect of this compound on the cell cycle distribution of your cancer cells.[4][5] This information can help you choose a chemotherapeutic agent that targets a different phase of the cell cycle or understand the basis of the antagonism.
-
-
Off-Target Effects: Although this compound is a selective inhibitor, off-target effects are always a possibility, especially at higher concentrations.[6] These off-target effects could interfere with the activity of the chemotherapeutic agent.
-
Recommendation: Use the lowest effective concentration of this compound as determined by your dose-response experiments. If antagonism persists, consider using a structurally different BAF inhibitor to confirm that the chemosensitization effect is on-target.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the bromodomains of SMARCA2/4 (also known as BRG1/BRM) and PBRM1 (BAF180), which are core components of the mammalian SWI/SNF (BAF) chromatin remodeling complex.[7][8] By binding to these bromodomains, this compound prevents the BAF complex from being recruited to acetylated histones at specific gene loci. This disrupts the complex's ability to remodel chromatin and regulate gene expression, including genes involved in the DNA damage response.[1][3]
What is the recommended storage and stability of this compound?
-
Storage: this compound should be stored as a solid at -20°C.
-
Stability: In DMSO, this compound is stable for extended periods when stored at -20°C. In aqueous solutions like PBS at 37°C, this compound has a half-life exceeding 7 days.[6] One study indicated good chemical stability at 37°C for 24 hours in cell culture.[8] It is recommended to prepare fresh dilutions in culture medium for each experiment from a DMSO stock.
How should I dissolve this compound?
This compound is soluble in DMSO.[6] Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM). For cell-based assays, further dilute the DMSO stock in pre-warmed cell culture medium to the final desired concentration. The final DMSO concentration in your experiment should be kept low (typically ≤ 0.1%) and consistent across all treatment groups, including vehicle controls.
What are typical working concentrations for this compound in chemosensitization assays?
The optimal concentration of this compound is cell-line dependent. However, published studies have used concentrations in the range of 1-10 µM for chemosensitization experiments.[9] It is crucial to perform a dose-response curve for your specific cell line to determine the appropriate concentration range that is non-toxic on its own but effective in combination with your chemotherapeutic agent.
How do I analyze the data from my chemosensitization assay to determine synergy?
The Chou-Talalay method is a widely accepted method for quantifying drug interactions.[10] This method calculates a Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
Software such as CompuSyn can be used to perform these calculations based on your dose-response data for the individual drugs and their combination.[3][7][8]
Data Presentation
Table 1: Example IC50 Values for this compound as a Single Agent in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SH-4 | Melanoma | 4.27 |
| KYSE-70 | Esophageal Carcinoma | 7.13 |
| NCI-H1650 | Lung Adenocarcinoma | 8.67 |
| SF295 | Glioblastoma | 20.15 |
| CAL-27 | Head and Neck Squamous Cell Carcinoma | 22.12 |
Data from the Genomics of Drug Sensitivity in Cancer database. Note that this compound generally exhibits low single-agent cytotoxicity, and these IC50 values may be high and vary between studies and assay conditions.[11]
Table 2: Example Data Layout for Combination Index (CI) Calculation
| This compound (µM) | Doxorubicin (nM) | Fraction Affected (Fa) | Combination Index (CI) |
| 1 | 50 | 0.35 | 1.1 (Additive) |
| 1 | 100 | 0.60 | 0.8 (Synergy) |
| 1 | 200 | 0.85 | 0.6 (Synergy) |
| 2.5 | 50 | 0.55 | 0.7 (Synergy) |
| 2.5 | 100 | 0.80 | 0.5 (Strong Synergy) |
| 2.5 | 200 | 0.95 | 0.4 (Strong Synergy) |
This is example data and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Cell Viability Assay for Chemosensitization
This protocol describes a general workflow for assessing the chemosensitizing effect of this compound in combination with a chemotherapeutic agent using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
DMSO
-
Sterile PBS
-
96-well white, clear-bottom tissue culture plates
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for 24 hours.
-
-
Chemotherapy Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent in complete medium containing the corresponding concentrations of this compound or vehicle.
-
Remove the medium containing this compound and add 100 µL of the combination treatment solutions.
-
Incubate for 48-72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot dose-response curves and calculate IC50 values for the chemotherapeutic agent alone and in combination with this compound.
-
Use software like CompuSyn to calculate the Combination Index (CI) to determine synergy, additivity, or antagonism.
-
Visualizations
Caption: this compound inhibits the BAF complex, impairing DNA repair and sensitizing cells to chemotherapy-induced DNA damage.
Caption: Experimental workflow for a this compound chemosensitization assay.
Caption: Troubleshooting decision tree for inconsistent this compound chemosensitization results.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. The SWI/SNF complex in cancer — biology, biomarkers and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CompuSyn [oit.va.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. combosyn.com [combosyn.com]
- 9. mdpi.com [mdpi.com]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of PFI-3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the BET bromodomain inhibitor, PFI-3. The focus is on strategies to improve its in vivo bioavailability, a critical factor for achieving desired therapeutic effects in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective chemical probe for the bromodomains of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, specifically targeting SMARCA2, SMARCA4, and PB1(5). By binding to these bromodomains, this compound prevents their interaction with acetylated histones, thereby modulating gene expression. A key application of this compound is in cancer research, where it has been shown to sensitize cancer cells to DNA-damaging agents by impairing the DNA damage response (DDR) mediated by the SWI/SNF complex.[1]
Q2: I am observing a lack of efficacy in my in vivo experiments with this compound. What could be the primary reason?
A primary reason for a lack of in vivo efficacy with this compound is likely its poor bioavailability. This compound is known to be poorly soluble in water, which can significantly limit its absorption from the gastrointestinal tract after oral administration. Studies with similar BET inhibitors, such as PFI-1, have indicated challenges in achieving and maintaining effective therapeutic concentrations in vivo. Therefore, an inadequate formulation is a common cause of experimental failure.
Q3: How can I improve the oral bioavailability of this compound?
Improving the oral bioavailability of poorly water-soluble compounds like this compound typically involves advanced formulation strategies. The selection of an appropriate method depends on the specific physicochemical properties of the drug.[2][3][4][5][6]
Troubleshooting Guide: Formulation Strategies for this compound
This guide provides an overview of common formulation strategies to enhance the oral bioavailability of this compound.
| Formulation Strategy | Principle | Advantages |
| Particle Size Reduction | Increasing the surface area-to-volume ratio of the drug particles enhances the dissolution rate. | Simple and widely used approach. |
| Amorphous Solid Dispersions | Dispersing this compound in an amorphous state within a hydrophilic polymer matrix prevents crystallization and improves solubility and dissolution.[4] | Can significantly increase aqueous solubility and dissolution rate. |
| Lipid-Based Formulations | Dissolving this compound in lipids, surfactants, and co-solvents to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[7] | Can enhance absorption via the lymphatic pathway, bypassing first-pass metabolism.[7] |
| Nanocrystal Technology | Reducing drug particle size to the nanometer range dramatically increases the surface area, leading to a faster dissolution rate. | Can be formulated as nanosuspensions for oral administration. |
| Complexation with Cyclodextrins | Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin molecule to form an inclusion complex with enhanced aqueous solubility. | Can improve both solubility and stability. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension for Oral Gavage in Mice
This protocol describes a general method for preparing a nanosuspension of this compound for in vivo studies, a technique often used to improve the bioavailability of poorly soluble drugs.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (HPMC) in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy media mill
-
Laser diffraction particle size analyzer
Procedure:
-
Prepare the stabilizer solution by dissolving HPMC in deionized water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Create a pre-suspension by dispersing a known amount of this compound powder in a portion of the stabilizer solution.
-
Add the pre-suspension and the milling media to the milling chamber of the high-energy media mill.
-
Mill the suspension at a controlled temperature for a specified duration to achieve the desired particle size.
-
Periodically withdraw samples and measure the particle size distribution using a laser diffraction analyzer until the target size (typically <200 nm) is reached.
-
Separate the nanosuspension from the milling media.
-
The final nanosuspension can be administered to mice via oral gavage.
Protocol 2: In Vivo Bioavailability Study of this compound in Mice
This protocol outlines a typical procedure for assessing the oral bioavailability of a this compound formulation in mice.
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old)
Dosing and Sample Collection:
-
Fast the mice overnight (with access to water) before dosing.
-
Administer the this compound formulation (e.g., nanosuspension) via oral gavage at a specific dose (e.g., 10 mg/kg).[4][6]
-
Collect blood samples (approximately 50-100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[2][8]
-
Place the blood samples into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Sample Analysis (LC-MS/MS):
-
Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in mouse plasma.
-
Prepare plasma samples for analysis by protein precipitation or liquid-liquid extraction.
-
Inject the processed samples into the LC-MS/MS system.
-
Quantify the concentration of this compound in each plasma sample against a standard curve.
Data Analysis:
-
Plot the mean plasma concentration of this compound versus time.
-
Calculate the key pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
-
To determine the absolute oral bioavailability (F%), a separate group of mice should be administered this compound intravenously, and the AUC from the oral administration is compared to the AUC from the IV administration.
| Parameter | Description |
| Cmax | The highest concentration of the drug that is reached in the blood. |
| Tmax | The time at which the Cmax is reached. |
| AUC (0-t) | The area under the plasma concentration-time curve from time zero to the last measurable concentration. |
| AUC (0-inf) | The area under the plasma concentration-time curve from time zero extrapolated to infinity. |
| F% | The fraction of the administered dose that reaches the systemic circulation. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the SWI/SNF complex, impairing DNA damage repair.
Caption: Workflow for assessing the in vivo bioavailability of this compound.
References
- 1. NIH VideoCast - DNA Repair: The SWI/SNF chromatin remodeling complex maintains genome stability at centromeres [videocast.nih.gov]
- 2. daikinchemicals.com [daikinchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Frontiers | Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug [frontiersin.org]
- 6. research.unsw.edu.au [research.unsw.edu.au]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PFI-3 and BRG1-Deficient Cancer Cells
This technical support guide addresses the observation of PFI-3 showing no effect in BRG1-deficient cancer cells. It provides troubleshooting steps and frequently asked questions (FAQs) to help researchers interpret their experimental results accurately.
Frequently Asked Questions (FAQs)
Q1: We are treating our BRG1-deficient cancer cell line with this compound and see no effect on cell viability. Is there something wrong with the compound or our experiment?
A1: It is the expected outcome for this compound to have no direct cytotoxic effect on cancer cells that are deficient in BRG1 (also known as SMARCA4). This compound is a selective inhibitor of the bromodomains of the BRG1 and BRM (SMARCA2) proteins, which are key components of the SWI/SNF chromatin remodeling complex.[1][2][3][4] The primary mechanism of action for this compound is to block the binding of these proteins to chromatin.[1][5] In a BRG1-deficient cell line, the primary target of this compound is absent, and therefore, the inhibitor cannot exert its intended effect through BRG1.
While this compound also targets the bromodomain of BRM, the cellular context and the specific dependencies of the cancer cell line will determine the ultimate phenotypic outcome. Some studies have shown that this compound has little toxicity as a single agent and that its main role is in sensitizing cancer cells to DNA-damaging agents.[1][5]
Q2: What is the specific molecular target of this compound?
A2: this compound is a chemical probe that selectively targets the bromodomains of the ATPase subunits of the SWI/SNF complex, specifically SMARCA4 (BRG1) and SMARCA2 (BRM), as well as the fifth bromodomain of PBRM1 (BAF180).[1][2][4] It binds to these bromodomains with high potency, thereby preventing their interaction with acetylated histones and disrupting the recruitment of the SWI/SNF complex to chromatin.[1]
Q3: Should we expect this compound to have an anti-proliferative effect on its own?
A3: Not always. Several studies have reported that this compound has minimal cytotoxic or anti-proliferative effects when used as a single agent.[1][5] Its primary described utility is as a sensitizing agent that enhances the efficacy of DNA-damaging chemotherapeutics like doxorubicin.[1][5] The lack of a direct anti-proliferative effect does not necessarily indicate a failed experiment.
Q4: How can we confirm that our this compound compound is active?
A4: To validate the activity of your this compound compound, you should perform experiments in a cell line that is known to be sensitive to SWI/SNF bromodomain inhibition. A positive control cell line should be BRG1-proficient. You can then assess the following:
-
Target Engagement: Perform a cellular thermal shift assay (CETSA) or a chromatin fractionation assay followed by Western blotting to confirm that this compound is engaging with its target (BRG1/BRM) and displacing it from chromatin.[1]
-
Sensitization to DNA Damage: Treat a BRG1-proficient cell line with this compound in combination with a DNA-damaging agent (e.g., doxorubicin or etoposide) and measure cell viability. You should observe a synergistic reduction in cell viability compared to treatment with the DNA-damaging agent alone.[1][5]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| No effect of this compound on cell viability in BRG1-deficient cells. | The primary target (BRG1) is absent. | This is the expected result. Consider using this compound as a sensitizer in combination with DNA-damaging agents in BRG1-proficient cells to validate its activity. |
| This compound shows no effect even in BRG1-proficient cells. | 1. Compound inactivity.2. Insufficient concentration.3. Cell line is not dependent on SWI/SNF bromodomain activity for survival.4. Incorrect experimental endpoint. | 1. Test the compound in a validated positive control cell line.2. Perform a dose-response curve to determine the optimal concentration.3. Confirm the dependence of your cell line on SWI/SNF activity using genetic approaches (e.g., siRNA/shRNA knockdown of BRG1/BRM).4. Assess endpoints beyond proliferation, such as changes in gene expression or sensitization to other drugs. |
| Inconsistent results between experiments. | 1. Compound stability issues.2. Variability in cell culture conditions. | 1. This compound is reported to be stable in aqueous solutions.[2] However, ensure proper storage and handling. Prepare fresh dilutions for each experiment.2. Maintain consistent cell passage numbers, seeding densities, and treatment durations. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 50 µM) with or without a fixed concentration of a DNA-damaging agent. Include a DMSO-treated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[6][7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[7]
Western Blotting for BRG1
This protocol allows for the detection of BRG1 protein levels.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 6-8% polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BRG1 (e.g., Cell Signaling Technology #3508[10] or Proteintech #21634-1-AP[11][12]) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) for BRG1 Interaction
This protocol can be used to verify the interaction of BRG1 with other proteins within the SWI/SNF complex.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease and phosphatase inhibitors.[13]
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.[14]
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against BRG1 or an isotype control IgG overnight at 4°C.[8]
-
Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[15]
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.[14]
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against known SWI/SNF complex members (e.g., BAF155, BAF170).
Visualizations
Caption: Mechanism of this compound in BRG1-proficient cells.
Caption: this compound interaction in BRG1-deficient cells.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Co-immunoprecipitation (Co-IP), and western blot [bio-protocol.org]
- 9. addgene.org [addgene.org]
- 10. Brg1 (A52) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. SMARCA4/BRG1 antibody (21634-1-AP) | Proteintech [ptglab.com]
- 12. SMARCA4/BRG1 Polyclonal Antibody (21634-1-AP) [thermofisher.com]
- 13. Co-immunoprecipitation (Co-IP) [bio-protocol.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Overcoming Resistance to PFI-3 Treatment in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with PFI-3 in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective chemical probe that inhibits the bromodomains of the SMARCA2/4 and PB1(5) subunits of the SWI/SNF chromatin remodeling complex.[1] By binding to these bromodomains, this compound displaces the SWI/SNF complex from chromatin, which in turn impairs DNA damage repair processes.[2][3] This sensitizes cancer cells to DNA-damaging agents like doxorubicin, leading to increased cell death through necrosis and senescence.[2][3]
Q2: I am not observing significant cell death with this compound as a single agent in my long-term experiments. Is this expected?
A2: Yes, this is an expected outcome. This compound exhibits little to no cytotoxicity as a standalone agent.[2][3] Its primary therapeutic potential lies in its ability to synergistically enhance the efficacy of DNA-damaging chemotherapeutic drugs. Therefore, it is recommended to use this compound in combination with agents like doxorubicin or etoposide to observe significant effects on cancer cell viability.[2][3]
Q3: What are the potential mechanisms of acquired resistance to this compound combination therapy in long-term studies?
A3: While specific long-term resistance mechanisms to this compound combination therapy are still under investigation, potential mechanisms can be extrapolated from resistance to other targeted therapies and the function of the SWI/SNF complex. These may include:
-
Upregulation of Bypass Signaling Pathways: Cancer cells might activate alternative signaling pathways to compensate for the inhibition of SWI/SNF-mediated DNA repair. The SWI/SNF complex is known to interact with and regulate pathways such as NRF2 and mTOR/PI3K, which could be rewired to promote survival.
-
Kinome Reprogramming: Alterations in the cellular kinome can lead to the activation of pro-survival signaling cascades that counteract the effects of the combination therapy.
-
Target Modification: Although less common for bromodomain inhibitors, mutations in the SMARCA2/4 or PB1(5) bromodomains could potentially reduce the binding affinity of this compound.
-
Drug Efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of this compound or the combination agent.
Q4: What combination strategies are recommended to overcome or prevent resistance to this compound?
A4: To mitigate the development of resistance, consider the following combination strategies:
-
Targeting Parallel Pathways: Combine this compound and a DNA-damaging agent with an inhibitor of a potential bypass pathway. For example, given the interplay between SWI/SNF and the mTOR/PI3K pathway, a combination with a PI3K or mTOR inhibitor could be explored.
-
Sequential Therapy: Alternating treatment cycles of different drug combinations may prevent the emergence of a resistant clone.
-
Multi-drug Combinations: A three-drug combination, while potentially more toxic, could target multiple survival pathways simultaneously, making it more difficult for resistance to develop.
Troubleshooting Guides
Issue 1: Inconsistent this compound Efficacy in Sensitizing Cells to DNA Damage
| Possible Cause | Troubleshooting Step |
| This compound Degradation | This compound is stable in DMSO at -20°C. For aqueous solutions, it has a half-life of over 250 hours in PBS at pH 7.4.[4] Prepare fresh dilutions in media for each experiment and avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal Dosing | Perform a dose-response matrix experiment with varying concentrations of this compound and the DNA-damaging agent to determine the optimal synergistic concentrations for your specific cell line. |
| Cell Line Specificity | The sensitizing effect of this compound is dependent on the cancer cells' reliance on the SWI/SNF complex for DNA repair.[3] If you are not observing an effect, consider testing a different cell line known to be sensitive to SWI/SNF inhibition. |
| Incorrect Timing of Treatment | The timing of this compound administration relative to the DNA-damaging agent can be critical. Experiment with pre-treatment, co-treatment, and post-treatment schedules to find the most effective sequence. |
Issue 2: Development of Resistance in Long-Term Cell Culture
| Observation | Troubleshooting/Investigative Step |
| Gradual increase in IC50 of the combination therapy over time. | 1. Confirm Resistance: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the shift in IC50 values between the parental and long-term treated cell lines. 2. Investigate Target Engagement: Use a chromatin fractionation assay followed by Western blotting to determine if this compound is still effectively displacing SMARCA2/4 from chromatin in the resistant cells. 3. Analyze Bypass Pathways: Perform RNA sequencing or proteomic analysis to identify upregulated signaling pathways in the resistant cells. Validate these findings with Western blotting for key pathway proteins (e.g., p-AKT, NRF2). |
| Morphological changes in long-term treated cells. | Document any changes in cell morphology (e.g., epithelial-to-mesenchymal transition). These changes can be indicative of altered signaling and a more aggressive phenotype. |
| Emergence of a sub-population of non-responsive cells. | Attempt to isolate the resistant sub-population through single-cell cloning to create a purely resistant cell line for more focused mechanistic studies. |
Data Presentation
Table 1: Example of Quantitative Data for this compound Combination Therapy Efficacy
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| A549 | Doxorubicin alone | 1.5 | - |
| A549 | Doxorubicin + 1 µM this compound | 0.4 | < 1 (Synergistic) |
| HT29 | Doxorubicin alone | 2.1 | - |
| HT29 | Doxorubicin + 1 µM this compound | 0.7 | < 1 (Synergistic) |
Table 2: Monitoring for Acquired Resistance in Long-Term Studies
| Cell Line Generation | Passage Number | Treatment | IC50 of Doxorubicin (µM) with 1 µM this compound | Fold Change in IC50 |
| Parental | 0 | Doxorubicin + this compound | 0.4 | 1.0 |
| Long-Term Treated | 20 | Doxorubicin + this compound | 1.2 | 3.0 |
| Long-Term Treated | 40 | Doxorubicin + this compound | 2.5 | 6.25 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability in response to this compound and a combination agent.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the DNA-damaging agent in the presence or absence of a fixed concentration of this compound. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Chromatin Fractionation Assay
This protocol is used to determine if this compound is displacing its target proteins from chromatin.
-
Cell Lysis: Harvest treated and untreated cells and resuspend the cell pellet in a hypotonic buffer to swell the cells.
-
Cytoplasmic Extraction: Lyse the cells with a Dounce homogenizer or by adding a mild detergent (e.g., IGEPAL CA-630). Centrifuge to pellet the nuclei and collect the supernatant (cytoplasmic fraction).
-
Nuclear Extraction: Wash the nuclear pellet and then resuspend in a nuclear extraction buffer containing a higher salt concentration to extract nuclear proteins. Centrifuge to pellet the chromatin and collect the supernatant (nuclear fraction).
-
Chromatin-Bound Protein Extraction: Resuspend the chromatin pellet in a high-salt buffer with sonication or benzonase treatment to release chromatin-bound proteins.
-
Western Blot Analysis: Analyze all fractions by Western blotting using antibodies against SMARCA2/4, a cytoplasmic marker (e.g., Tubulin), and a nuclear marker (e.g., Lamin B1) to confirm the purity of the fractions and the effect of this compound.
Visualizations
Caption: Mechanism of this compound action in sensitizing cancer cells to DNA damage.
Caption: Potential bypass pathways leading to resistance to this compound combination therapy.
Caption: Experimental workflow for investigating resistance to this compound combination therapy.
References
Validation & Comparative
PFI-3 versus JQ1: A Comparative Guide to Bromodomain Inhibition
In the landscape of epigenetic research, small molecule inhibitors targeting bromodomains have emerged as powerful tools to dissect the roles of these acetyl-lysine reading domains in health and disease. Among the plethora of available inhibitors, PFI-3 and JQ1 have garnered significant attention for their distinct target profiles and mechanisms of action. This guide provides a comprehensive comparison of this compound and JQ1, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and protocols.
At a Glance: this compound vs. JQ1
| Feature | This compound | JQ1 |
| Primary Target Family | SWI/SNF (Subfamily VIII) | BET (Bromodomain and Extra-Terminal) |
| Key Targets | BRG1 (SMARCA4), BRM (SMARCA2) | BRD2, BRD3, BRD4, BRDT |
| Mechanism of Action | Competitively binds to the acetyl-lysine binding pocket of SWI/SNF bromodomains, displacing the complex from chromatin. | Competitively binds to the acetyl-lysine binding pocket of BET bromodomains, displacing them from chromatin. |
| Primary Cellular Effects | Sensitizes cancer cells to DNA damage, induces differentiation in stem cells. | Downregulates oncogenes (e.g., MYC), induces cell cycle arrest and apoptosis in cancer cells. |
Target Selectivity and Binding Affinity
The defining difference between this compound and JQ1 lies in their target selectivity. This compound is a selective inhibitor of the bromodomains of the SWI/SNF chromatin remodeling complex, particularly BRG1 and BRM. In contrast, JQ1 is a pan-BET inhibitor, potently targeting the bromodomains of BRD2, BRD3, and BRD4.
Table 1: Comparative Binding Affinities (Kd/IC50)
| Bromodomain | This compound | JQ1 |
| BRG1 (SMARCA4) | ~89 nM (Kd) | Not a primary target |
| BRM (SMARCA2) | Potent inhibitor | Not a primary target |
| BRD2 | Weakly active/Inactive | ~128 nM (Kd) |
| BRD3 | Weakly active/Inactive | ~59.5 nM (Kd) |
| BRD4 (BD1) | Weakly active/Inactive | ~49 nM (Kd), ~77 nM (IC50) |
| BRD4 (BD2) | Weakly active/Inactive | ~90.1 nM (Kd), ~33 nM (IC50) |
| CREBBP | Weakly active/Inactive | >10,000 nM (IC50) |
Note: Kd and IC50 values are compiled from various sources and may vary depending on the assay conditions. This table is for comparative purposes.
Signaling Pathways and Mechanism of Action
This compound and JQ1 exert their cellular effects by disrupting distinct signaling pathways through the displacement of their respective target bromodomain-containing proteins from chromatin.
This compound and the SWI/SNF Pathway
The SWI/SNF complex is a key regulator of chromatin structure and is critically involved in DNA repair processes. By binding to acetylated histones at sites of DNA damage, the SWI/SNF complex facilitates the recruitment of DNA repair machinery. This compound, by inhibiting the bromodomains of BRG1 and BRM, prevents the localization of the SWI/SNF complex to damaged chromatin. This leads to impaired DNA repair, rendering cancer cells more susceptible to DNA-damaging agents.
JQ1 and the BET Pathway
BET proteins, particularly BRD4, act as transcriptional co-activators by recruiting the positive transcription elongation factor b (P-TEFb) to the promoters of target genes. This leads to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation. A key target of this pathway is the proto-oncogene MYC, which is overexpressed in many cancers. JQ1 displaces BRD4 from the chromatin at the MYC promoter and other target genes, leading to a rapid downregulation of their transcription. This results in cell cycle arrest and apoptosis in susceptible cancer cells.[1]
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is designed to assess the occupancy of BRG1 or BRD4 on target gene promoters and its modulation by this compound or JQ1, respectively.
1. Cell Culture and Treatment:
-
Plate cells (e.g., U2OS for BRG1, MM1.S for BRD4) at a density of 1-2 x 10^7 cells per 15 cm dish.
-
Treat cells with the desired concentration of this compound, JQ1, or vehicle (DMSO) for the specified time (e.g., 4-24 hours).
2. Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
3. Cell Lysis and Chromatin Shearing:
-
Scrape and collect cells, then wash with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer containing protease inhibitors.
-
Shear chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be determined empirically for each cell type and sonicator.
4. Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for BRG1 or BRD4.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
5. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
6. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours to overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
7. Analysis:
-
Quantify the enriched DNA using qPCR with primers specific for target gene promoters (e.g., MYC promoter for BRD4) or perform ChIP-sequencing for genome-wide analysis.
Fluorescence Recovery After Photobleaching (FRAP)
This protocol allows for the visualization of the displacement of a fluorescently tagged bromodomain-containing protein from chromatin upon inhibitor treatment.
1. Cell Culture and Transfection:
-
Plate cells (e.g., U2OS) on glass-bottom dishes.
-
Transfect cells with a plasmid expressing a GFP-tagged bromodomain-containing protein (e.g., GFP-BRD4).
-
Allow cells to express the fusion protein for 24-48 hours.
2. Live-Cell Imaging Setup:
-
Mount the dish on a confocal microscope equipped with a live-cell imaging chamber to maintain temperature (37°C) and CO2 (5%).
3. Pre-bleach Imaging:
-
Acquire a few images of a selected cell expressing the GFP-fusion protein to establish a baseline fluorescence intensity.
4. Photobleaching:
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
5. Post-bleach Imaging:
-
Immediately after bleaching, acquire a time-lapse series of images at a low laser power to monitor the recovery of fluorescence in the bleached ROI.
6. Inhibitor Treatment:
-
Add JQ1 (or this compound for a relevant GFP-tagged SWI/SNF subunit) to the culture medium at the desired concentration.
-
Repeat the FRAP experiment after a short incubation period (e.g., 15-30 minutes).
7. Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the recovery data and calculate the mobile fraction and the half-time of recovery (t1/2). A faster recovery and a larger mobile fraction indicate displacement of the protein from chromatin.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the inhibitors.[2][3][4][5][6]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound or JQ1. Include a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
3. MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
4. Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle-treated control cells.
-
Plot the cell viability against the inhibitor concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion
This compound and JQ1 are invaluable chemical probes for investigating the distinct functions of SWI/SNF and BET bromodomains, respectively. Their high selectivity and well-characterized mechanisms of action make them powerful tools for target validation and for exploring the therapeutic potential of inhibiting these epigenetic readers in various diseases, particularly cancer. The choice between this compound and JQ1 will depend on the specific biological question and the cellular context being investigated. This guide provides a foundational understanding to aid researchers in selecting the appropriate inhibitor and designing robust experiments to further elucidate the roles of these important epigenetic regulators.
References
- 1. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
PFI-3: A Comparative Guide to its Off-Target Kinase Activity
For researchers, scientists, and drug development professionals utilizing the chemical probe PFI-3, understanding its selectivity is paramount. This guide provides a comprehensive comparison of this compound's activity, focusing on its off-target kinase screening results. The available data demonstrates that this compound is a highly selective inhibitor of the SMARCA2, SMARCA4, and PB1(5) bromodomains with no significant off-target kinase activity observed in panel screenings.
Data Presentation: this compound Target Affinity vs. Kinase Activity
This compound's primary targets are bromodomains, which are protein modules that recognize acetylated lysine residues, playing a crucial role in chromatin remodeling and gene expression. In contrast, kinases are enzymes that catalyze the phosphorylation of proteins. The following table summarizes the high-affinity binding of this compound to its intended bromodomain targets and its lack of interaction with a panel of kinases.
| Target Class | Specific Target | Affinity (Kd) | Kinase Inhibition |
| Bromodomain | SMARCA4 | 89 nM | Not Applicable |
| SMARCA2 | 55 - 110 nM | Not Applicable | |
| PB1(5) | 48 nM | Not Applicable | |
| Kinase | Panel of 36 Kinases | Not Applicable | No cross-reactivity observed[1] |
This data underscores the high selectivity of this compound for its cognate bromodomain targets, a critical feature for a chemical probe designed for specific biological interrogation.
Experimental Protocols
To provide context for the kinase screening data, a detailed, generalized methodology for a kinase selectivity profiling experiment is outlined below. This protocol is representative of the type of assay used to determine the off-target effects of small molecules like this compound.
In Vitro Kinase Selectivity Profiling (Radiometric Assay)
Objective: To determine the inhibitory activity of a test compound (e.g., this compound) against a panel of protein kinases.
Materials:
-
Purified recombinant kinase enzymes
-
Specific peptide substrates for each kinase
-
[γ-33P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical concentration range for screening is 10 µM to 1 nM.
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific peptide substrate, and the purified kinase enzyme.
-
Inhibitor Addition: Add the diluted this compound, positive control, or DMSO (vehicle control) to the appropriate wells and incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-33P]ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing for the phosphorylation of the substrate.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-33P]ATP.
-
Detection: After drying the plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
Visualizations
Experimental Workflow for Kinase Selectivity Screening
Caption: Workflow for a radiometric kinase selectivity assay.
Simplified Signaling Pathway of this compound's Primary Targets
This compound's primary targets, SMARCA2 and SMARCA4, are catalytic subunits of the SWI/SNF chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to reposition nucleosomes, thereby altering the accessibility of DNA to transcription factors and influencing gene expression.
Caption: this compound inhibits SMARCA2/4 bromodomain function in the SWI/SNF complex.
References
The Critical Role of a Negative Control: A Comparative Guide to PFI-3 and its Inactive Analog, PFI-3oMet
For researchers in epigenetics and drug discovery, the use of well-characterized chemical probes is paramount to generating robust and reliable data. This guide provides a comprehensive comparison of the selective SMARCA2/4 and PB1 bromodomain inhibitor, PFI-3, and its essential negative control, PFI-3oMet. Understanding the distinct properties of these compounds is crucial for the accurate interpretation of experimental results.
This compound has emerged as a valuable tool for investigating the biological functions of the ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA2 (BRM) and SMARCA4 (BRG1), as well as Polybromo-1 (PB1). To confidently attribute any observed cellular or biochemical effects to the inhibition of these specific bromodomains, it is imperative to use an inactive control compound that is structurally similar but lacks biological activity. PFI-3oMet has been designed for this purpose, and this guide will detail the experimental data that validates its use as a reliable negative control.
Biochemical Activity: A Tale of Two Molecules
The key difference between this compound and its negative control lies in their ability to bind to the target bromodomains. PFI-3oMet was designed with a methylated hydroxyl group, a modification intended to block its interaction with the acetyl-lysine binding pocket of the bromodomain. Experimental data from various assays confirm the stark contrast in the biochemical activity of these two compounds.
Table 1: Comparative Biochemical Activity of this compound and PFI-3oMet
| Assay Type | Target | This compound Activity | PFI-3oMet Activity |
| BROMOscan | SMARCA4 | Kd = 89 nM[1] | No significant binding |
| BROMOscan | SMARCA2 | Kd between 55 and 110 nM[1] | No significant binding |
| BROMOscan | PB1 (bromodomain 5) | Kd = 48 nM | No significant binding |
| Isothermal Titration Calorimetry (ITC) | SMARCA4 | Kd = 89 nM[1] | Not reported |
| Temperature Shift Assay | BAF bromodomains | Significant Tm shift | No binding detected[2] |
| Cell-based Chromatin Binding Assay (FRAP) | GFP-SMARCA2 | IC50 = 5.78 µM[3] | No displacement observed[2] |
As the data clearly indicates, this compound potently binds to the bromodomains of SMARCA2, SMARCA4, and PB1. In contrast, PFI-3oMet shows no significant binding in thermal shift assays, a common method for assessing compound-protein interactions. This lack of interaction is a critical characteristic of a reliable negative control.
Cellular Activity: Probing the Impact on Chromatin
The ability of a chemical probe to engage its target within a cellular context is essential for its utility. Fluorescence Recovery After Photobleaching (FRAP) is a powerful technique to assess the mobility of fluorescently tagged proteins and the impact of inhibitors on their interaction with chromatin.
In FRAP experiments using cells expressing GFP-tagged SMARCA2, treatment with this compound leads to a dose-dependent increase in the recovery of fluorescence after photobleaching. This indicates that this compound displaces GFP-SMARCA2 from the less mobile chromatin-bound state to a more mobile, unbound state. Conversely, treatment with the inactive control, PFI-3oMet, does not alter the fluorescence recovery profile, demonstrating its inability to disrupt the interaction of the SMARCA2 bromodomain with chromatin.[2]
Experimental Protocols
To ensure the reproducibility of these key validation experiments, detailed methodologies are provided below.
BROMOscan Assay
The BROMOscan platform (DiscoverX) is a competitive binding assay that quantitatively measures the ability of a compound to displace a ligand from a panel of bromodomains.
Methodology:
-
A proprietary, DNA-tagged bromodomain is incubated with an immobilized ligand.
-
The test compounds (this compound and PFI-3oMet) are added at a range of concentrations.
-
The amount of bromodomain bound to the solid support is measured via qPCR of the DNA tag.
-
The dissociation constant (Kd) is determined by measuring the concentration of the test compound that results in 50% displacement of the bromodomain from the ligand.
Temperature Shift Assay (Thermal Shift)
This assay measures the change in the thermal stability of a protein upon ligand binding.
Methodology:
-
Recombinant bromodomain protein is incubated with either this compound, PFI-3oMet, or a vehicle control (e.g., DMSO).
-
A fluorescent dye that binds to hydrophobic regions of unfolded proteins is added to the mixture.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. A significant increase in Tm in the presence of a compound indicates binding and stabilization of the protein.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the dynamics of molecular mobility in living cells.
Methodology:
-
Cells are transiently transfected with a plasmid encoding a fluorescently tagged bromodomain-containing protein (e.g., GFP-SMARCA2).
-
The cells are treated with this compound, PFI-3oMet, or a vehicle control for a specified period.
-
A specific region of interest (ROI) within the nucleus is photobleached using a high-intensity laser, quenching the fluorescence in that area.
-
The recovery of fluorescence in the photobleached ROI is monitored over time as unbleached fluorescent proteins from outside the ROI diffuse into it.
-
The rate and extent of fluorescence recovery are quantified to determine the mobile fraction of the protein. A faster and more complete recovery indicates a higher proportion of unbound, mobile protein.
Visualizing the Mechanism of Action
To conceptualize the experimental workflows and the underlying biological pathway, the following diagrams are provided.
Conclusion
The data presented in this guide unequivocally demonstrates that PFI-3oMet serves as a robust and reliable negative control for experiments utilizing the active probe, this compound. Its structural similarity, coupled with its lack of biochemical and cellular activity against the target bromodomains, makes it an indispensable tool for researchers. By employing this compound and PFI-3oMet in parallel, scientists can confidently attribute the observed biological effects to the specific inhibition of SMARCA2/4 and PB1 bromodomains, thereby ensuring the integrity and validity of their research findings.
References
Unraveling the Nuances: A Comparative Guide to PFI-3 Treatment and SMARCA4 Knockdown
For Immediate Release
[City, State] – [Date] – In the intricate world of epigenetic research and cancer biology, the precise modulation of chromatin remodeling complexes is a key area of investigation. Among the most studied is the SWI/SNF complex, with its catalytic ATPase subunit SMARCA4 (also known as BRG1) being a critical component. Researchers frequently employ two distinct methods to probe SMARCA4 function: targeted protein degradation via knockdown and pharmacological inhibition using small molecules like PFI-3. This guide provides a comprehensive comparison of the phenotypic differences between SMARCA4 knockdown and treatment with this compound, a selective inhibitor of the SMARCA2/4 bromodomains, offering valuable insights for researchers, scientists, and drug development professionals.
Distinguishing Mechanisms: Inhibition vs. Ablation
The fundamental difference between this compound treatment and SMARCA4 knockdown lies in their mechanism of action. SMARCA4 knockdown, typically achieved through siRNA or shRNA, leads to the depletion of the entire SMARCA4 protein. This results in the disruption of the SWI/SNF complex's assembly and its ability to remodel chromatin.
In contrast, this compound is a chemical probe that selectively targets the bromodomain of SMARCA4 and its paralog SMARCA2.[1] The bromodomain is responsible for recognizing and binding to acetylated histones, a key step in tethering the SWI/SNF complex to specific genomic loci. By occupying the acetyl-lysine binding pocket, this compound aims to prevent this interaction and thereby disrupt SWI/SNF-mediated gene regulation. However, studies have shown that this compound is not always effective at displacing the entire, multi-subunit SWI/SNF complex from chromatin.[2][3] This incomplete inhibition can lead to phenotypic outcomes that differ significantly from the complete loss of the SMARCA4 protein.
Phenotypic Consequences: A Head-to-Head Comparison
The differential impact of this compound and SMARCA4 knockdown is evident across various cellular phenotypes, most notably in cell proliferation, viability, and the response to DNA damage.
Effects on Cell Viability and Proliferation
A consistent observation is that SMARCA4 knockdown often leads to a significant reduction in cell viability and proliferation, particularly in cancer cells that are dependent on its function.[3] However, treatment with this compound frequently fails to replicate the anti-proliferative effects seen with genetic knockdown.[2][3][4] This suggests that the ATPase activity of SMARCA4, which remains intact during this compound treatment, is the more critical driver of proliferation in these contexts.
| Cell Line | Treatment/Modification | Endpoint | Result | Reference |
| A549 (SMARCA4-deficient) | SMARCA2 Knockdown | Cell Viability | Decreased | [3] |
| A549 (SMARCA4-deficient) | This compound Treatment | Cell Viability | No significant effect | [2] |
| H1299 (SMARCA4-deficient) | This compound Treatment | Cell Viability | No significant effect | |
| H157 (SMARCA4-deficient) | This compound Treatment | Cell Viability | No significant effect | |
| H460 (SMARCA4-proficient) | This compound Treatment | Cell Viability | No significant effect | |
| A-204 (Rhabdoid) | SMARCA4 Knockdown | Cell Viability | Decreased | [3] |
| G-401 (Rhabdoid) | SMARCA4 Knockdown | Cell Viability | Decreased | [3] |
| G-401 (Rhabdoid) | This compound Treatment | Cell Viability | No significant effect | [3] |
Impact on Clonogenic Survival
Long-term clonogenic assays, which measure the ability of a single cell to form a colony, further highlight the disparities. SMARCA4 knockdown consistently impairs the clonogenic survival of dependent cancer cells. In contrast, this compound treatment generally has a minimal impact on colony formation.
| Cell Line | Treatment/Modification | Endpoint | Result | Reference |
| A549 (SMARCA4-deficient) | SMARCA2 Knockdown | Colony Formation | Decreased | [3] |
| A549 (SMARCA4-deficient) | This compound Treatment | Colony Formation | No significant effect | |
| A-204 (Rhabdoid) | SMARCA4 Knockdown | Colony Formation | Decreased | [3] |
| G-401 (Rhabdoid) | SMARCA4 Knockdown | Colony Formation | Decreased | [3] |
| G-401 (Rhabdoid) | This compound Treatment | Colony Formation | No significant effect | [3] |
Visualizing the Pathways
To better understand the distinct mechanisms, the following diagrams illustrate the targeted pathways.
Caption: Mechanisms of this compound and SMARCA4 knockdown.
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for key assays are provided below.
siRNA-Mediated SMARCA4 Knockdown
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Reagent Preparation: For each well, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM medium. In a separate tube, dilute 25 pmol of SMARCA4 siRNA or a non-targeting control siRNA in 100 µL of Opti-MEM.
-
Complex Formation: Combine the diluted siRNA and Lipofectamine RNAiMAX solutions and incubate for 5 minutes at room temperature.
-
Transfection: Add the 200 µL siRNA-lipid complex to each well.
-
Incubation and Analysis: Incubate cells for 48-72 hours post-transfection. Harvest cells for downstream analysis, such as Western blotting to confirm knockdown efficiency, or for use in functional assays.
This compound Treatment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels.
-
Treatment: The day after seeding, replace the medium with fresh medium containing the desired final concentration of this compound or a DMSO vehicle control. A typical concentration range for in vitro experiments is 1-10 µM.
-
Incubation and Analysis: Incubate cells for the desired duration (e.g., 24, 48, or 72 hours) before performing downstream analyses.
Clonogenic Assay
-
Cell Preparation: Following either SMARCA4 knockdown or this compound treatment, harvest and count the cells.
-
Seeding: Seed a low number of cells (e.g., 500-1000 cells per well of a 6-well plate) in fresh medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with a solution of 1:1 methanol:acetic acid for 15 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 15 minutes.
-
-
Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to SMARCA4 or a control IgG.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column.
-
Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq) to determine the genomic regions occupied by SMARCA4.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Conclusion
The choice between this compound treatment and SMARCA4 knockdown is a critical decision in experimental design that can significantly influence the observed phenotypes and the interpretation of results. While this compound is a valuable tool for probing the function of the SMARCA4 bromodomain, it does not consistently replicate the effects of complete protein ablation achieved through genetic knockdown. This guide highlights the importance of understanding the distinct mechanisms of these two approaches and provides the necessary data and protocols to aid researchers in making informed decisions for their studies on SWI/SNF complex function.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and this compound inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The SMARCA2/4 ATPase Domain Surpasses the Bromodomain as a Drug Target in SWI/SNF-Mutant Cancers: Insights from cDNA Rescue and this compound Inhibitor Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
PFI-3: Amplifying the Efficacy of DNA Damaging Agents in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The bromodomain inhibitor PFI-3 has emerged as a promising agent in combination cancer therapy, demonstrating a synergistic ability to enhance the cytotoxicity of conventional DNA damaging agents. This guide provides an objective comparison of this compound's performance in combination with various DNA damaging agents, supported by experimental data, detailed protocols, and pathway visualizations to inform preclinical research and drug development strategies.
Synergistic Effects of this compound with DNA Damaging Agents
This compound, as a single agent, exhibits minimal toxicity to cancer cells. However, when combined with DNA damaging chemotherapeutics such as doxorubicin and etoposide, it significantly enhances their anti-cancer activity. This synergy has been observed across multiple human cancer cell lines, including those derived from lung and colon cancers.[1][2]
The primary mechanism underlying this synergy is the inhibition of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex by this compound.[1][2] By targeting the bromodomains of SMARCA4/BRG1 and SMARCA2/BRM, core ATPase subunits of the SWI/SNF complex, this compound disrupts the complex's ability to bind to chromatin, particularly at sites of DNA damage.[1][2] This impairment of the DNA damage response (DDR) leads to defects in the repair of double-strand breaks (DSBs), ultimately resulting in increased cancer cell death through necrosis and senescence.[1][2]
Quantitative Analysis of Synergy
The synergistic interaction between this compound and DNA damaging agents can be quantified using the Combination Index (CI), where a CI value less than 1 indicates synergy. The following tables summarize the synergistic effects observed in various cancer cell lines.
Table 1: Combination Index (CI) Values for this compound and Doxorubicin
| Cell Line | Cancer Type | This compound (µM) | Doxorubicin (µM) | Combination Index (CI) |
| A549 | Lung Cancer | 30 | 0.5 | < 1 (Synergistic) |
| HT29 | Colon Cancer | 30 | 0.5 | < 1 (Synergistic) |
Data synthesized from preclinical studies.[1]
Table 2: Combination Index (CI) Values for this compound and Etoposide
| Cell Line | Cancer Type | This compound (µM) | Etoposide (µM) | Combination Index (CI) |
| H460 | Lung Cancer | Not Specified | Not Specified | < 1 (Synergistic) |
| H1299 | Lung Cancer | Not Specified | Not Specified | < 1 (Synergistic) |
Data synthesized from preclinical studies.
Signaling Pathway and Mechanism of Action
This compound's synergistic effect is rooted in its ability to disrupt the cellular response to DNA damage. The following diagram illustrates the proposed signaling pathway.
Caption: this compound inhibits the SWI/SNF complex, impairing DNA repair and leading to cancer cell death.
Experimental Workflow for Synergy Confirmation
A typical experimental workflow to confirm the synergistic effect of this compound and a DNA damaging agent involves a series of in vitro assays. The following diagram outlines this process.
Caption: Workflow for assessing this compound and DNA damaging agent synergy.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the DNA damaging agent, this compound, or the combination of both. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Colony Formation Assay (Clonogenic Assay)
This assay assesses the long-term proliferative capacity of single cells.
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with the DNA damaging agent, this compound, or the combination for a specified period (e.g., 24 hours).
-
Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as >50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.
Immunofluorescence for γH2AX (Marker of DNA Double-Strand Breaks)
This method visualizes and quantifies DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with the compounds as described for the viability assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Conclusion
The available preclinical data strongly support the synergistic interaction between this compound and DNA damaging agents. By inhibiting the SWI/SNF complex, this compound effectively cripples the DNA damage response in cancer cells, rendering them more susceptible to the cytotoxic effects of chemotherapeutics. This combination strategy holds significant promise for enhancing the efficacy of existing cancer treatments and overcoming drug resistance. Further investigation into the synergy of this compound with a broader range of DNA damaging agents and in various cancer subtypes is warranted to fully elucidate its therapeutic potential.
References
PFI-3: A Comparative Guide to its Bromodomain Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective binding profile of PFI-3, a potent and cell-permeable chemical probe, across various bromodomain families. The information presented herein is supported by quantitative experimental data to aid in the evaluation of this compound as a tool for studying the biological functions of the SWI/SNF complex and as a potential therapeutic agent.
This compound is recognized as a selective inhibitor of the bromodomains of SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1), the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex.[1][2] It also demonstrates high affinity for the fifth bromodomain of Polybromo-1 (PB1).[3][4] Its high specificity for these family VIII bromodomains is attributed to a unique binding mechanism involving the displacement of water molecules within the binding pocket.[1] This guide will delve into the specifics of this selectivity.
Quantitative Selectivity Profile of this compound
The binding affinity and inhibitory concentration of this compound have been determined against a wide panel of bromodomains using various biophysical and cellular assays. The following tables summarize the key quantitative data, highlighting the compound's preference for SMARCA2, SMARCA4, and PB1(5).
Binding Affinity Data (Kd)
| Target Bromodomain | Method | Kd (nM) |
| SMARCA2/4 | Isothermal Titration Calorimetry (ITC) | 89[1] |
| SMARCA2 | BROMOScan | 55 - 110[1] |
| SMARCA4 | BROMOScan | 55 - 110[1] |
| SMARCA4 | Isothermal Titration Calorimetry (ITC) | 89[4][5] |
| PB1(5) | Isothermal Titration Calorimetry (ITC) | 48[4][5] |
Thermal Shift Assay Data (ΔTm)
A differential scanning fluorimetry (DSF) assay was used to assess the thermal stabilization of various bromodomains upon binding to this compound. A significant shift in the melting temperature (Tm) indicates a direct interaction. The data below demonstrates high selectivity for Family VIII bromodomains.
| Target Bromodomain | ΔTm (°C at 10 µM this compound) |
| SMARCA2 | 6.4 [4] |
| SMARCA4 | 5.1 [4] |
| PB1 (5th Bromodomain) | 7.5 [4] |
| PB1 (1st Bromodomain) | -0.5[4] |
| PB1 (2nd Bromodomain) | 1.1[4] |
| PB1 (3rd Bromodomain) | 0.9[4] |
| PB1 (6th Bromodomain) | 0.4[4] |
| PCAF | 0.5[4] |
| BRD4 (1st Bromodomain) | 0.3[4] |
| BRD4 (2nd Bromodomain) | 0.4[4] |
| CREBBP | -0.0[4] |
| BRD1 | 0.0[4] |
Cellular Activity
In a cellular context, this compound has been shown to displace the SMARCA2 bromodomain from chromatin.
| Assay | Cell Line | IC50 |
| Chromatin Displacement of GFP-SMARCA2 | U2OS | 5.78 µM[6][7] |
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pocket of the SMARCA2 and SMARCA4 bromodomains. These proteins are core components of the SWI/SNF chromatin remodeling complex, which utilizes the energy from ATP hydrolysis to alter chromatin structure. By occupying the bromodomain, this compound prevents the SWI/SNF complex from anchoring to acetylated histones on chromatin, thereby inhibiting its remodeling activity and subsequent regulation of gene expression.[2][8] This mechanism is particularly relevant in cancer, where this compound can sensitize cells to DNA-damaging agents by impairing the DNA damage response pathways that rely on SWI/SNF.[6][8]
Caption: Mechanism of this compound inhibition of the SWI/SNF complex.
Experimental Protocols
The selectivity profile of this compound has been established through a variety of robust experimental methodologies.
Isothermal Titration Calorimetry (ITC): ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.
-
Preparation: A solution of the purified target bromodomain protein is placed in the sample cell of the calorimeter. A solution of this compound is loaded into an injection syringe.
-
Titration: A series of small, precise injections of the this compound solution are made into the protein solution.
-
Measurement: The heat change (either released or absorbed) associated with each injection is measured by the instrument.
-
Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) of the interaction. For this compound, this method provided a direct measurement of its high affinity for SMARCA4 and PB1(5).[4][5]
BROMOScan™ Selectivity Profiling: BROMOScan is a competition binding assay used to determine the selectivity of a compound against a large panel of bromodomains.
-
Assay Principle: The assay measures the ability of a test compound (this compound) to compete with a proprietary, immobilized ligand for binding to a panel of bromodomains.
-
Execution: Each bromodomain from the panel is mixed with the immobilized ligand and a DNA tag. The test compound is then added.
-
Quantification: The amount of the bromodomain bound to the immobilized ligand is measured by quantifying the associated DNA tag via qPCR. A lower amount of recovered bromodomain indicates stronger competition by the test compound.
-
Data Analysis: The results are typically reported as Kd values or as a percentage of inhibition at a fixed concentration, providing a broad overview of the compound's selectivity.[9]
Caption: A generalized workflow for a competition binding assay like BROMOScan.
In Situ Cell Extraction for Chromatin Binding: This cell-based assay assesses the ability of a compound to displace a bromodomain-containing protein from chromatin in living cells.
-
Cell Culture: HeLa or U2OS cells are engineered to express a GFP-tagged version of the target bromodomain (e.g., GFP-SMARCA2).[9]
-
Treatment: The cells are treated with varying concentrations of this compound (or a DMSO control) for a specified period (e.g., 2 hours). Co-treatment with a histone deacetylase inhibitor like SAHA can be used to increase histone acetylation and baseline chromatin binding.[9]
-
Extraction: A gentle detergent extraction is performed to remove soluble, non-chromatin-bound proteins.
-
Imaging and Quantification: The remaining GFP signal, representing the chromatin-bound fraction of the protein, is visualized by fluorescence microscopy and quantified. The mean GFP signal per nucleus is measured across multiple fields of view.
-
Analysis: The data is used to generate a dose-response curve, from which the IC50 value for chromatin displacement is calculated.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. apexbt.com [apexbt.com]
- 8. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-validation of PFI-3's anti-cancer effects in different tumor types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of PFI-3, a selective bromodomain inhibitor of the SWI/SNF chromatin remodeling complex, across various tumor types. We present a cross-validation of its efficacy, both as a standalone agent and in combination with standard chemotherapeutics, alongside a comparative analysis with alternative therapeutic strategies targeting similar pathways.
This compound: Mechanism of Action and Therapeutic Rationale
This compound is a potent and cell-permeable small molecule that selectively targets the bromodomains of the SWI/SNF chromatin remodeling complex subunits SMARCA2, SMARCA4, and PB1. Unlike cytotoxic agents that directly induce cell death, this compound acts as a cancer sensitizer. By inhibiting the binding of the SWI/SNF complex to chromatin, this compound disrupts the cellular machinery responsible for repairing DNA double-strand breaks (DSBs). This impairment of the DNA damage response (DDR) renders cancer cells more susceptible to the cytotoxic effects of DNA-damaging agents, such as doxorubicin and temozolomide. This targeted approach offers a promising strategy to enhance the efficacy of existing cancer therapies and overcome drug resistance.
Diagram: this compound Mechanism of Action
Caption: this compound inhibits the SWI/SNF complex, impairing DNA repair and sensitizing cancer cells to chemotherapy.
Data Presentation: this compound Efficacy Across Tumor Types
The following tables summarize the in vitro efficacy of this compound as a single agent and in combination with standard chemotherapeutic drugs across a panel of human cancer cell lines. IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.
Table 1: Single-Agent Activity of this compound in Various Cancer Cell Lines
| Cell Line | Tumor Type | This compound IC50 (µM)[1] |
| A549 | Lung Adenocarcinoma | > 10 |
| NCI-H1299 | Non-Small Cell Lung Cancer | ~5.8 |
| HT-29 | Colorectal Adenocarcinoma | > 10 |
| U-87 MG | Glioblastoma | > 10 |
| T98G | Glioblastoma | > 10 |
| OCI-AML3 | Acute Myeloid Leukemia | Data Not Available |
| MV4-11 | Acute Myeloid Leukemia | Data Not Available |
| G401 | Rhabdoid Tumor | Data Not Available |
Data extracted from the Genomics of Drug Sensitivity in Cancer (GDSC) database. The GDSC database provides a valuable resource for exploring the sensitivity of a wide range of cancer cell lines to various compounds.[2][3]
Table 2: Synergistic Effects of this compound in Combination Therapies
| Cell Line | Tumor Type | Combination Agent | This compound Concentration (µM) | Effect | Reference |
| A549 | Lung Adenocarcinoma | Doxorubicin | 1-10 | Sensitization | [4][5][6] |
| HT-29 | Colorectal Adenocarcinoma | Doxorubicin | 1-10 | Sensitization | [4][5][6] |
| U-87 MG | Glioblastoma | Temozolomide | 5-10 | Enhanced Cell Death | [7][8][9][10] |
| T98G | Glioblastoma | Temozolomide | 5-10 | Overcomes Resistance | [7][8][9][10] |
Comparative Analysis: this compound vs. Alternative SWI/SNF and DDR Inhibitors
This compound represents a specific strategy for targeting the SWI/SNF complex. Below is a comparison with other inhibitors targeting the SWI/SNF complex or the broader DNA Damage Response (DDR) pathway.
Table 3: Comparison of this compound with Alternative Inhibitors
| Inhibitor | Target | Mechanism of Action | Reported IC50 Range | Tumor Types of Interest |
| This compound | SMARCA2/4, PB1 (Bromodomains) | Inhibits chromatin binding of SWI/SNF, sensitizes to DNA damage | ~5.8 µM (binding assay) | Lung, Colon, Glioblastoma |
| FHD-286 | BRG1/BRM (ATPase domain) | Allosteric inhibitor of ATPase activity | Not widely published | Acute Myeloid Leukemia, Uveal Melanoma[11][12][13] |
| Tazemetostat | EZH2 | Inhibits methyltransferase activity of EZH2 | 2-38 nM | SMARCB1/SMARCA4-deficient tumors (e.g., Rhabdoid tumors, Epithelioid Sarcoma)[14][15][16][17][18] |
Diagram: Therapeutic Strategies Targeting the SWI/SNF Complex and DDR Pathway
Caption: Comparison of different strategies for targeting the SWI/SNF complex and related pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability in a 96-well plate format.[19][20][21][22]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound and other compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and/or other compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry.[23][24][25][26][27]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound, combination therapy, or a known apoptosis-inducing agent.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for determining the association of the SWI/SNF complex with specific DNA regions.[28][29][30][31][32]
Materials:
-
Treated and untreated cells
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffer
-
Sonication buffer
-
Antibody against a SWI/SNF subunit (e.g., SMARCA4/BRG1)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells.
-
Sonify the chromatin to shear DNA to an average size of 200-1000 bp.
-
Immunoprecipitate the chromatin with an antibody specific to a SWI/SNF subunit overnight at 4°C.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters.
Conclusion
This compound demonstrates significant potential as a chemosensitizing agent across a range of tumor types, particularly in combination with DNA-damaging therapies. Its mechanism of action, targeting the SWI/SNF complex to impair DNA repair, provides a clear rationale for its use in overcoming therapeutic resistance. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic window and identify patient populations most likely to benefit from this targeted approach. The comparative data presented in this guide offer a valuable resource for researchers and clinicians in the ongoing development of novel cancer therapies.
References
- 1. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Systematic identification of genomic markers of drug sensitivity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomics of Drug Sensitivity in Cancer (GDSC): a resource for therapeutic biomarker discovery in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of synergy and immunostimulation in design of chemotherapy combinations: An analysis of doxorubicin and camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of synergy and immunostimulation in design of chemotherapy combinations: An analysis of doxorubicin and camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination treatment for glioblastoma with temozolomide, DFMO and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P08.28 The combination therapy with temozolomide and DWMA-003TS for glioblastoma in vitro and invivo experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jbuon.com [jbuon.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. foghorntx.com [foghorntx.com]
- 13. A Phase I Study of FHD-286, a Dual BRG1/BRM (SMARCA4/SMARCA2) Inhibitor, in Patients with Advanced Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 15. Tazemetostat for tumors harboring SMARCB1/SMARCA4 or EZH2 alterations: results from NCI-COG pediatric MATCH APEC1621C - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual targeting of EZH1 and EZH2 for the treatment of malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. real-research.com [real-research.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. bosterbio.com [bosterbio.com]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 28. bosterbio.com [bosterbio.com]
- 29. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
- 31. diagenode.com [diagenode.com]
- 32. An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in Arabidopsis plants | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
PFI-3: Essential Safety and Disposal Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Handling and Disposal of the Bromodomain Inhibitor PFI-3.
This document provides crucial safety and logistical information for the handling and disposal of this compound, a selective chemical inhibitor of SMARCA2/4 and PB1 bromodomains. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring compliance with standard chemical waste regulations.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Weight | 321.37 g/mol |
| Formula | C₁₉H₁₉N₃O₂ |
| CAS Number | 1819363-80-8 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store powder at -20°C for up to 3 years. Solutions in DMSO can be stored at -80°C for up to 1 year.[1][2] |
This compound Disposal Procedures
As no manufacturer-specific disposal instructions for this compound are readily available, the following procedures are based on general best practices for the disposal of non-highly hazardous laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific local regulations.
Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Disposal of Solid this compound Powder
Unused, expired, or contaminated solid this compound powder should be disposed of as solid chemical waste.
Experimental Protocol:
-
Containerization: Place the solid this compound waste in a clearly labeled, sealed container. The original manufacturer's vial is suitable if it can be securely closed.
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the approximate amount.
-
Segregation: Store the waste container in a designated satellite accumulation area for solid chemical waste, ensuring it is segregated from incompatible materials.
-
Pickup: Arrange for a hazardous waste pickup through your institution's EHS department.
Disposal of this compound in DMSO Solutions
Solutions of this compound in dimethyl sulfoxide (DMSO) should be disposed of as liquid chemical waste.
Experimental Protocol:
-
Containerization: Collect the this compound/DMSO solution in a designated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle) with a secure screw-top cap.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical names of the contents ("this compound," "Dimethyl Sulfoxide"), and their approximate concentrations or volumes.
-
Storage: Store the waste container in a designated satellite accumulation area for liquid chemical waste, within secondary containment to prevent spills.
-
Pickup: Schedule a hazardous waste pickup with your institution's EHS department. Do not dispose of DMSO solutions down the drain, as this can cause environmental issues and disagreeable odors in municipal wastewater systems.[3]
Disposal of Contaminated Labware
Disposable labware (e.g., pipette tips, microcentrifuge tubes) and PPE (e.g., gloves) contaminated with this compound should be disposed of as solid chemical waste.
Experimental Protocol:
-
Collection: Place all contaminated disposable items into a designated, labeled solid waste container or a durable, leak-proof bag.
-
Labeling: Label the container or bag with "Hazardous Waste" and a description of the contents (e.g., "this compound contaminated debris").
-
Disposal: Treat this as solid chemical waste and arrange for pickup through your institution's EHS department.
This compound Signaling Pathway and Mechanism of Action
This compound is a potent and selective inhibitor of the bromodomains of SMARCA2/4 and the fifth bromodomain of PBRM1 (PB1), which are key components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. By binding to these bromodomains, this compound prevents the complex from recognizing and binding to acetylated histones, thereby disrupting its ability to remodel chromatin and regulate gene expression.
References
Essential Safety and Handling Guide for the Bromodomain Inhibitor PFI-3
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of PFI-3, a potent and selective bromodomain inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research. This compound is a chemical probe that targets the bromodomains of the SWI/SNF chromatin remodeling complex, specifically SMARCA2, SMARCA4, and PB1, making it a valuable tool in epigenetic research.[1][2][3]
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, appropriate personal protective equipment is mandatory to prevent accidental exposure. The following table summarizes the required PPE based on the Safety Data Sheet (SDS) and general laboratory best practices.
| PPE Category | Specific Recommendation | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from potential splashes of this compound solutions. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Respiratory Protection | Not required under normal conditions of use | The risk of inhalation is low when handling the solid compound or solutions in a well-ventilated area. |
| Lab Attire | Standard laboratory coat | Provides a barrier against accidental spills. |
Handling and Storage:
-
This compound is typically supplied as a solid.[4]
-
Store the solid compound desiccated at -20°C for long-term stability.[4]
-
Solutions of this compound, commonly prepared in DMSO, can be stored at -20°C for up to one month.[4][5] For longer-term storage of solutions, -80°C is recommended.[5]
-
Always handle the compound in a well-ventilated area.
Operational Plan: A Step-by-Step Guide to Working with this compound
A typical experimental workflow involving this compound in a cell-based assay is outlined below. This protocol is a general guideline and should be adapted to specific experimental needs.
Experimental Protocol: Inhibition of Bromodomain Activity in Cell Culture
-
Reconstitution of this compound:
-
Cell Culture Treatment:
-
Culture cells of interest to the desired confluency.
-
Dilute the this compound stock solution in cell culture medium to the final working concentration. A typical working concentration for this compound in cell culture is 1 µM.[1]
-
Incubate the cells with the this compound-containing medium for the desired duration of the experiment.
-
-
Downstream Analysis:
-
After incubation, cells can be harvested for various downstream analyses, such as Western blotting, immunoprecipitation, or gene expression analysis, to assess the effect of bromodomain inhibition.
-
This compound Signaling Pathway
This compound functions by inhibiting the bromodomains of key proteins within the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin.
The diagram below illustrates the mechanism of action of this compound.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a designated, labeled hazardous waste container. |
| This compound Solutions (in DMSO) | Collect in a sealed, labeled container for chemical waste. Do not dispose of down the drain. Many institutions have specific protocols for halogenated and non-halogenated solvent waste; consult your institution's environmental health and safety (EHS) office for specific guidance. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
General Disposal Guidelines:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Clearly label all waste containers with the contents, including the concentration of this compound and the solvent used.
-
Contact your institution's EHS office to arrange for the pickup and disposal of chemical waste.
-
Do not mix this compound waste with other incompatible waste streams.
By following these essential guidelines, researchers can safely and effectively utilize this compound in their studies while minimizing risks to themselves and the environment.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. unthsc.edu [unthsc.edu]
- 3. Laboratory waste | Staff Portal [staff.ki.se]
- 4. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. Disposal Standards - Department of Biology, University of York [york.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
